molecular formula C17H25NO B1142475 D-(+)-Vesamicol hydrochloride CAS No. 112709-60-1

D-(+)-Vesamicol hydrochloride

Cat. No.: B1142475
CAS No.: 112709-60-1
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-IRXDYDNUSA-N
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Description

D-(+)-Vesamicol is a potent inhibitor of acetycholine transport into the synaptic vesicles in cholinergic nerve terminals. It is 25-times less potent than the L-form.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112709-60-1

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1

InChI Key

YSSBJODGIYRAMI-IRXDYDNUSA-N

SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O

Related CAS

23965-53-9 (hydrochloride)

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of D-(+)-Vesamicol Hydrochloride on the Vesicular Acetylcholine Transporter (VAChT)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism by which D-(+)-Vesamicol hydrochloride inhibits the Vesicular Acetylcholine Transporter (VAChT). It is intended for researchers, scientists, and drug development professionals engaged in cholinergic neurotransmission research.

Introduction: The Critical Role of VAChT in Cholinergic Neurotransmission

Cholinergic neurotransmission is fundamental to a vast array of physiological processes, including muscle contraction, memory, and attention.[1] The precise and efficient packaging of acetylcholine (ACh) into synaptic vesicles is a critical step in this pathway, ensuring its availability for regulated release into the synaptic cleft.[1][2][3][4][5] This crucial function is mediated by the Vesicular Acetylcholine Transporter (VAChT), a protein embedded in the membrane of synaptic vesicles.[1][2][3][4][5][6]

VAChT is a proton antiporter, utilizing the electrochemical gradient generated by a vesicular H+-ATPase to drive the uptake of cytosolic ACh into the vesicle lumen.[1] This process concentrates ACh within the vesicles, preparing them for exocytosis upon neuronal stimulation.[1] Given its pivotal role, VAChT is a significant target for understanding and potentially modulating cholinergic activity. Dysregulation of VAChT function has been implicated in several neurological disorders, including Alzheimer's disease and congenital myasthenic syndromes.[1][2][3][4]

D-(+)-Vesamicol Hydrochloride: A Potent and Specific Modulator of VAChT

D-(+)-Vesamicol hydrochloride is a well-characterized experimental drug that acts as a potent inhibitor of VAChT.[7][8][] It serves as an invaluable tool for dissecting the mechanics of cholinergic vesicle loading and release.[] Chemically, it is the hydrochloride salt of the dextrorotatory enantiomer of vesamicol, which exhibits stereospecificity in its action.[10]

The Core Mechanism: Allosteric Inhibition of VAChT

Vesamicol's primary mechanism of action is the non-competitive, reversible inhibition of VAChT.[6][8] This means that vesamicol does not directly compete with acetylcholine for its binding site on the transporter. Instead, it binds to a distinct, allosteric site.[11][12][13] Recent cryo-electron microscopy (cryo-EM) structures of human VAChT have provided unprecedented insight into this interaction.[1][2][3][4][14]

These structural studies reveal that while vesamicol and ACh both occupy a central pocket within the transporter, their binding sites only partially overlap.[1] Vesamicol binds to a negatively charged pocket, with key electrostatic interactions involving residues such as Asp398.[1] By binding to this allosteric site, vesamicol stabilizes VAChT in a lumen-facing conformation.[1][14] This conformational lock prevents the transporter from cycling between its cytosolic-facing and lumen-facing states, a process essential for the translocation of ACh into the vesicle.[14] This effectively arrests the transport cycle, inhibiting the uptake of ACh.[1]

The kinetics of this inhibition are complex, with vesamicol acting as both a competitive and an allosteric inhibitor. The partial overlap of the binding sites suggests a competitive aspect, while the stabilization of a specific conformation points to an allosteric mechanism.[1]

Visualizing the Mechanism of Action

VAChT_Inhibition cluster_presynaptic Presynaptic Terminal Cytosolic ACh Cytosolic ACh VAChT_cyto VAChT (Cytosol-facing) Cytosolic ACh->VAChT_cyto Binds VAChT_lumen VAChT (Lumen-facing) VAChT_cyto->VAChT_lumen Translocates ACh VAChT_lumen->VAChT_cyto Reorients VAChT_lumen->VAChT_lumen Stabilizes conformation Vesicular ACh Vesicular ACh VAChT_lumen->Vesicular ACh Releases Vesamicol Vesamicol Vesamicol->VAChT_lumen Binds allosterically caption Vesamicol allosterically inhibits VAChT.

Caption: Vesamicol allosterically inhibits VAChT.

Functional Consequences of VAChT Inhibition

The inhibition of VAChT by vesamicol has profound effects on cholinergic neurotransmission:

  • Reduced Vesicular ACh Loading: The most immediate consequence is the blockade of ACh transport into synaptic vesicles.[8][15][16] This leads to a depletion of the readily releasable pool of ACh.

  • Decreased Quantal Size: As vesicles are not filled to their normal capacity, the amount of ACh released per vesicle (quantal size) is reduced, particularly following nerve stimulation.[17] This results in smaller miniature endplate potentials (MEPPs).[6]

  • Inhibition of ACh Release: The overall effect is a significant reduction in the evoked release of ACh from the nerve terminal.[6][10] This has been demonstrated in vivo, where vesamicol administration leads to a decrease in striatal acetylcholine release.[10]

  • Accumulation of Cytosolic ACh: By blocking vesicular uptake, vesamicol can cause a transient increase in the concentration of cytosolic acetylcholine.[7]

Experimental Protocols for Studying Vesamicol's Action

The mechanism of vesamicol's interaction with VAChT can be investigated through several well-established experimental protocols.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity and specificity of vesamicol and its analogs for VAChT.

Objective: To determine the equilibrium dissociation constant (Ki) of D-(+)-Vesamicol for VAChT.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a source rich in VAChT, such as PC12 cells stably transfected with the VAChT gene or specific brain regions like the striatum.[18][19]

  • Incubation: Incubate the membrane preparation with a specific radioligand for VAChT, such as [3H]vesamicol, at a concentration near its Kd.[18]

  • Competition: In parallel, incubate the membrane preparation with the radioligand and a range of concentrations of unlabeled D-(+)-Vesamicol.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) can be determined and converted to a Ki value using the Cheng-Prusoff equation.

ParameterTypical ValueReference
Ki for Vesamicol ~2 nM[7]
IC50 for Vesamicol ~40-50 nM[20][21]
Acetylcholine Uptake Assays

These functional assays directly measure the inhibitory effect of vesamicol on the transport of ACh into vesicles.

Objective: To quantify the inhibition of [3H]ACh uptake into synaptic vesicles by D-(+)-Vesamicol.

Methodology:

  • Vesicle Preparation: Isolate synaptic vesicles from a cholinergic-rich tissue source.

  • Assay Buffer: Prepare a buffer containing ATP to energize the vesicular H+-ATPase, which generates the proton gradient necessary for ACh transport.

  • Incubation: Incubate the isolated vesicles with [3H]ACh in the presence and absence of varying concentrations of D-(+)-Vesamicol.

  • Uptake Termination: Stop the uptake reaction at various time points by rapid cooling and filtration.

  • Quantification: Measure the amount of [3H]ACh accumulated inside the vesicles.

  • Data Analysis: Determine the rate of ACh uptake and calculate the IC50 of vesamicol for the inhibition of this process.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake ACh Uptake Assay B1 Membrane Prep B2 Incubate with [3H]Vesamicol +/- Vesamicol B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 U1 Vesicle Prep U2 Incubate with [3H]ACh +/- Vesamicol U1->U2 U3 Stop Uptake & Filter U2->U3 U4 Quantify [3H]ACh U3->U4 U5 Calculate IC50 U4->U5 caption Key experimental workflows.

Caption: Key experimental workflows.

Conclusion and Future Directions

D-(+)-Vesamicol hydrochloride is an indispensable pharmacological tool for the study of cholinergic neurotransmission. Its well-defined mechanism of allosteric inhibition of VAChT allows for the precise manipulation of vesicular acetylcholine loading. The recent elucidation of the cryo-EM structures of VAChT in complex with both ACh and vesamicol has provided a structural basis for its mechanism of action and will undoubtedly pave the way for the design of novel, more specific VAChT modulators.[2][3][4] These new agents could have therapeutic potential for a range of neurological and psychiatric disorders characterized by cholinergic dysfunction. Furthermore, radiolabeled vesamicol analogs are being actively investigated as potential PET imaging agents for the in vivo quantification of cholinergic neuron integrity in neurodegenerative diseases.[22][23]

References

  • Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed. (1991). Journal of Neurochemistry, 57(6), 1878-83. [Link]

  • Prado, V. F., et al. (2013). Regulation of cholinergic activity by the vesicular acetylcholine transporter. Biochemical Journal, 450(2), 265–274. [Link]

  • Khare, P., Mulakaluri, A., & Parsons, S. M. (2010). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. Journal of Neurochemistry, 115(4), 984–993. [Link]

  • Vesamicol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction - PubMed. (1995). Pflügers Archiv: European Journal of Physiology, 430(4), 541-9. [Link]

  • Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed. (1996). Life Sciences, 59(25-26), 2113-28. [Link]

  • Ma, Q., et al. (2024). Structural insights into VAChT neurotransmitter recognition and inhibition. Cell Research, 34(6), 545-548. [Link]

  • Ma, Q., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology, 32(5), 818-827. [Link]

  • Ojeda, A. M., et al. (2004). Acetylcholine Binding Site in the Vesicular Acetylcholine Transporter. Biochemistry, 43(35), 11334–11345. [Link]

  • Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. (2025). Nature Structural & Molecular Biology, 32(5), 818-827. [Link]

  • Scientists Reveal Mechanisms of Binding and Antagonism in VAChT. (2025). Chinese Academy of Sciences. [Link]

  • The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed. (1988). Brain Research, 454(1-2), 260-7. [Link]

  • Vesamicol - Wikipedia. (n.d.). [Link]

  • 8XTW: Structure of human VAChT in complex with acetylcholine. (2024). RCSB PDB. [Link]

  • Do spiroindolines have the potential to replace vesamicol as lead compound for the development of radioligands targeting the vesicular acetylcholine transporter?. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4579-87. [Link]

  • In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC. (2018). International Journal of Molecular Sciences, 19(6), 1776. [Link]

  • Microscopic kinetics and structure-function analysis in the vesicular acetylcholine transporter - PubMed. (2002). Journal of Neurochemistry, 83(4), 863-72. [Link]

  • The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC. (2006). The Journal of Neuroscience, 26(21), 5763-5770. [Link]

  • Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC. (2013). Nature, 504(7478), 101–106. [Link]

  • Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging - PMC. (2025). European Journal of Medicinal Chemistry, 287, 116245. [Link]

  • Vesamicol-sensitive uptake of [ 3 H]ACh by human VAChT. Time course of... - ResearchGate. (n.d.). [Link]

  • First CoMFA Characterization of Vesamicol Analogs as Ligands for the Vesicular Acetylcholine Transporter | Journal of Medicinal Chemistry. (2008). Journal of Medicinal Chemistry, 51(7), 2147–2155. [Link]

  • ChAT & VAChT - Society for Developmental Biology. (n.d.). [Link]

  • In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter - PMC. (2021). Scientific Reports, 11, 20000. [Link]

  • PET radioligands for the vesicular acetylcholine transporter (VAChT) - PubMed. (2010). Current Topics in Medicinal Chemistry, 10(15), 1569-83. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC. (2021). PLoS ONE, 16(10), e0258528. [Link]

  • Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC. (2023). Journal of Biomolecular Structure and Dynamics, 41(8), 2824–2838. [Link]

  • Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC. (2016). Trends in Pharmacological Sciences, 37(10), 844–857. [Link]

  • (PDF) Allosteric Modulation of Muscarinic Acetylcholine Receptors. (2015). Molecular Pharmacology, 88(5), 937-49. [Link]

  • Current Advances in Allosteric Modulation of Muscarinic Receptors - MDPI. (2020). International Journal of Molecular Sciences, 21(4), 1397. [Link]

Sources

Methodological & Application

Application Note: Preparation of Trialkylstannyl Vesamicol Analogs using D-(+)-Vesamicol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the synthesis of trialkylstannyl vesamicol analogs starting from D-(+)-vesamicol . These organotin compounds serve as critical precursors for the preparation of radioiodinated ligands (e.g., [


I]IBVM or [

I]IBVM) used in SPECT/PET imaging of the Vesicular Acetylcholine Transporter (VAChT).
Stereochemical Criticality (Expert Insight)

While this protocol specifically addresses the utilization of D-(+)-vesamicol as requested, researchers must note the biological distinction between enantiomers:

  • (-)-Vesamicol (l-vesamicol): The biologically active enantiomer with high affinity (

    
     nM) for VAChT.
    
  • D-(+)-Vesamicol (d-vesamicol): The optical antipode, exhibiting approximately 25-fold lower affinity for VAChT.

Application Note: The synthesis of D-(+) analogs is typically reserved for chiral control studies , determination of non-specific binding (NSB), or structure-activity relationship (SAR) validation. The chemical reactivity described below applies identically to the (-)-enantiomer if the high-affinity radiotracer is the ultimate target.

Strategic Synthesis Workflow

The conversion of D-(+)-vesamicol to its trialkylstannyl analog typically proceeds via a halogenated intermediate (commonly 5-iodovesamicol ). The final step utilizes a Palladium(0)-catalyzed Stille coupling to install the organotin moiety.

Reaction Pathway Visualization

VesamicolSynthesis Start D-(+)-Vesamicol (Starting Material) Inter 5-Iodo-D-(+)-Vesamicol (Electrophilic Substitution) Start->Inter Iodination Prod 5-(Tributylstannyl)-D-(+)-Vesamicol (Precursor) Inter->Prod Stille Coupling Tracer [123/125 I]-IBVM Analog (Radiotracer) Prod->Tracer Radio-destannylation R1 ICl or NIS Acidic Cond. R2 Hexabutylditin Pd(PPh3)4, Reflux R3 Oxidant / Radioiodine

Figure 1: Synthetic pathway from D-(+)-Vesamicol to the stannylated radiolabeling precursor.

Detailed Experimental Protocols

Protocol A: Preparation of 5-Iodo-D-(+)-Vesamicol

Note: Direct iodination of the activated aromatic ring.

Reagents:

  • D-(+)-Vesamicol HCl

  • N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (

    
    )
    

Procedure:

  • Dissolution: Dissolve D-(+)-vesamicol (1.0 eq) in glacial acetic acid under an inert atmosphere (

    
    ).
    
  • Addition: Add NIS (1.1 eq) dropwise at room temperature.

    • Mechanistic Note: The 5-position of the tetralin ring is electronically activated and sterically accessible, favoring electrophilic aromatic substitution at this locus.

  • Reaction: Stir for 4–6 hours. Monitor by TLC (Mobile phase:

    
    :MeOH:NH
    
    
    
    OH 90:9:1).
  • Quench: Pour the mixture into ice water and neutralize with saturated

    
    . Add 10% 
    
    
    
    to reduce unreacted iodine (indicated by color change from brown to clear).
  • Extraction: Extract with

    
     (3x). Dry combined organics over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

    • Yield Target: 60–75%.

Protocol B: Palladium-Catalyzed Stannylation (Core Requirement)

This step installs the tributyltin moiety, creating the "cold" precursor for radiolabeling.

Safety Warning: Organotin compounds are neurotoxic. All operations must be performed in a fume hood. All waste must be segregated as heavy metal waste.

1. Materials & Equipment
ComponentSpecificationPurpose
Substrate 5-Iodo-D-(+)-VesamicolHalogenated intermediate
Stannylating Agent Hexabutylditin

Tin source (excess required)
Catalyst Tetrakis(triphenylphosphine)palladium(0)

(Must be fresh/yellow)
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Apparatus Schlenk line or sealed pressure tubeOxygen-free environment
2. Step-by-Step Methodology

Step 1: System Preparation (The "Oxygen-Free" Rule)

  • Why: Pd(0) catalysts oxidize rapidly in air to inactive Pd(II) species (black precipitate), killing the reaction.

  • Flame-dry a two-neck round-bottom flask or high-pressure reaction vial.

  • Cycle vacuum/argon purge 3 times.

Step 2: Reagent Loading

  • Dissolve 5-Iodo-D-(+)-Vesamicol (100 mg, 0.23 mmol) in 5 mL anhydrous toluene.

  • Add Hexabutylditin (0.35 mL, 0.69 mmol, 3.0 eq).

    • Note: Excess tin drives the equilibrium and compensates for homocoupling side reactions.

  • Degas the solution by bubbling Argon through the liquid for 15 minutes.

Step 3: Catalyst Addition

  • Add

    
      (26 mg, 0.023 mmol, 10 mol%) quickly against a positive flow of Argon.
    
  • Seal the vessel immediately.

Step 4: Thermal Reaction

  • Heat the mixture to reflux (110°C) for 16–24 hours.

  • Visual Check: The solution should darken from yellow to orange/brown. If "palladium black" precipitates heavily within 1 hour, oxygen ingress occurred; the reaction may fail.

Step 5: Workup & Purification (The "Grease" Problem)

  • Challenge: Tributyltin byproducts are oily and streak on silica, contaminating the product.

  • Cool to room temperature. Filter through a Celite pad to remove Pd residues.

  • Evaporate solvent under reduced pressure.

  • Purification Trick: Use Silica Gel pre-treated with 1% Triethylamine (TEA).

    • Eluent: Hexane/Ethyl Acetate gradient (starts 90:10

      
       50:50) + 1% TEA.
      
    • Rationale: TEA prevents the basic amine of vesamicol from sticking to acidic silica sites, while the non-polar tin byproducts elute early.

  • KF/Silica Method (Alternative): If tin removal is difficult, stir the crude oil with 10% w/w Potassium Fluoride on Silica in ether for 12 hours. This converts excess organotin to insoluble polymeric fluorides.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity

-NMR (CDCl

)
Characteristic Sn-alkyl protons (0.8–1.6 ppm) and aromatic shift.
Purity HPLC (C18)>95% (UV 254 nm).
Mass Spec ESI-MSM+ peak shows characteristic Tin isotope pattern (

cluster).
Stability StorageStore at -20°C under Argon. Stable for 6 months.
NMR Diagnostic Signals
  • Aromatic Region: The 5-stannyl substitution pattern will alter the splitting of the aromatic protons compared to the iodo-precursor.

  • Tin Satellites: Look for

    
     and 
    
    
    
    satellites flanking the alkyl peaks of the butyl chains; this confirms the covalent Sn-C bond.

References

  • Jung, Y. W., et al. (1990).

    
    I]SPVES: a new radioligand for the vesicular acetylcholine transporter." Journal of Medicinal Chemistry, 33(7), 2052-2059. 
    
  • Wülfert, E., et al. (1988). "Trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol): a potent inhibitor of nucleotide transport." European Journal of Pharmacology, 150(3), 201-209.

  • Efange, S. M. N., et al. (1993). "Vesamicol analogues as sigma receptor ligands." Biochemical Pharmacology, 46(3), 379-385.

  • Gogo, K., et al. (2020). "Stille Coupling: A Versatile Tool in the Synthesis of Radiopharmaceuticals." Pharmaceuticals, 13(11), 356.

D-(+)-Vesamicol displacement assay vesicular acetylcholine transporter

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of VAChT Binding via D-(+)-Vesamicol Displacement

Introduction & Mechanistic Grounding

The Vesicular Acetylcholine Transporter (VAChT), encoded by the SLC18A3 gene, is the rate-limiting protein responsible for loading acetylcholine (ACh) into synaptic vesicles in presynaptic cholinergic terminals.[1] This process is driven by a proton electrochemical gradient (


) generated by the V-ATPase.

Vesamicol (2-(4-phenylpiperidino)cyclohexanol) is the gold-standard allosteric inhibitor of VAChT. Unlike competitive inhibitors that bind the substrate site, vesamicol binds to a distinct lumenal or transmembrane domain, locking the transporter in an occluded state.

Critical Stereochemical Note: Scientific integrity requires distinguishing between vesamicol enantiomers.

  • (-)-Vesamicol (L-vesamicol): The high-affinity isomer (

    
     nM). It is typically used as the radioligand (
    
    
    
    -(-)-vesamicol).
  • D-(+)-Vesamicol: The lower-affinity enantiomer. This protocol details the displacement assay designed to determine the binding affinity (

    
    ) of D-(+)-vesamicol by competing it against the high-affinity radioligand. This assay is critical for validating stereoselectivity in drug development and PET tracer design.
    
Figure 1: VAChT Transport & Vesamicol Inhibition Mechanism[1][2][3]

VAChT_Mechanism cluster_vesicle Synaptic Vesicle Lumen (Acidic pH 5.5) cluster_cytosol Cytosol (Neutral pH 7.4) ACh_in ACh (Stored) H_in H+ VAChT VAChT Transporter (SLC18A3) H_in->VAChT Driving Force (Antiport) ACh_out ACh (Cytosolic) ACh_out->VAChT Uptake H_out H+ Vesamicol D-(+)-Vesamicol (Inhibitor) Vesamicol->VAChT Allosteric Blockade (Displaces Radioligand) VAChT->ACh_in Transport VAChT->H_out Efflux ATPase V-ATPase (Proton Pump) ATPase->H_in Pumps H+ In (ATP Hydrolysis)

Caption: VAChT utilizes a proton antiport mechanism.[1][2] Vesamicol binds allosterically, uncoupling transport and displacing radioligands.

Experimental Principle

This assay utilizes Competition Binding . A fixed concentration of a high-affinity radioligand (


-(-)-vesamicol) is incubated with VAChT-containing membranes. Increasing concentrations of the non-radioactive test compound (D-(+)-vesamicol) compete for the binding site. The reduction in radioactivity bound to the filter allows the calculation of the 

and subsequently the inhibition constant (

).

Key Validation Step: To ensure the signal is specific to VAChT, "Non-Specific Binding" (NSB) is defined using a saturating concentration (


) of unlabeled (±)-vesamicol.

Materials & Reagents

ComponentSpecificationPurpose
Tissue Source PC12 Cells (transfected) or Rat StriatumRich source of VAChT.
Radioligand

-(-)-Vesamicol (Specific Activity >30 Ci/mmol)
The "Hot" tracer. High affinity reference.
Test Compound D-(+)-Vesamicol HClThe "Cold" displacer being characterized.
NSB Control (±)-Vesamicol (10 mM stock)Defines background binding.
Assay Buffer 50 mM Tris-HCl, 1 mM EDTA, 2 mM MgCl2, pH 7.4Physiological pH; Mg2+ stabilizes membranes.
Filter Pre-treatment 0.3% Polyethyleneimine (PEI)CRITICAL: Neutralizes glass fiber charge to prevent ligand sticking.
Filters Whatman GF/B or GF/CGlass fiber filters for harvesting membranes.

Detailed Protocol

Phase 1: Membrane Preparation (The Foundation)

Causality: Soluble proteins must be removed to reduce background noise. VAChT is an integral membrane protein.[2]

  • Homogenization: Dissect rat striatum or harvest PC12 cells in ice-cold Homogenization Buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4).

  • Lysis: Homogenize using a glass-Teflon homogenizer (10 strokes at 800 rpm).

  • Debris Removal: Centrifuge at

    
     for 10 min at 4°C. Discard pellet (nuclei/debris).
    
  • Membrane Collection: Centrifuge supernatant at

    
     for 20 min at 4°C.
    
  • Osmotic Shock: Resuspend pellet in ice-cold water (hypotonic lysis of synaptosomes) for 5 min, then restore isotonicity with Assay Buffer.

  • Final Wash: Centrifuge again at

    
    . Resuspend final pellet in Assay Buffer to a protein concentration of 
    
    
    
    .
Phase 2: The Displacement Assay Workflow

Trustworthiness: This workflow includes internal controls (Total vs. Non-Specific) in every plate.

  • Pre-treatment: Soak GF/B filters in 0.3% PEI for at least 1 hour. Why: Vesamicol is lipophilic and cationic; PEI prevents it from sticking to the negatively charged glass fibers, which would cause false positives.

  • Plate Setup (96-well format):

    • Total Binding (TB):

      
       Buffer + 
      
      
      
      Radioligand +
      
      
      Membrane.
    • Non-Specific Binding (NSB):

      
       (±)-Vesamicol (
      
      
      
      final) +
      
      
      Radioligand +
      
      
      Membrane.
    • Experimental (D-(+)):

      
       D-(+)-Vesamicol (range 
      
      
      
      to
      
      
      M) +
      
      
      Radioligand +
      
      
      Membrane.
  • Radioligand Addition: Add

    
    -(-)-vesamicol to a final concentration of 2–4 nM (approx. 
    
    
    
    ).
  • Incubation: Incubate plates at 30°C for 60 minutes . Note: Equilibrium is temperature-dependent. 37°C may cause degradation; 30°C is optimal.

  • Harvesting: Rapidly filter through PEI-treated filters using a cell harvester.

  • Washing: Wash filters

    
     with 3 mL ice-cold buffer. Why: Removes unbound radioligand immediately to prevent dissociation of bound complex.
    
  • Quantification: Dry filters, add scintillation cocktail, and count (CPM) after 4 hours of equilibration.

Figure 2: Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_incubation Binding Reaction (60 min, 30°C) cluster_analysis Data Output Tissue Striatum/PC12 Membrane Membrane Prep (20,000 x g) Tissue->Membrane Mix Mix: 1. Membranes 2. [3H]-(-)-Vesamicol 3. D-(+)-Vesamicol Membrane->Mix PEI Filter Pre-soak (0.3% PEI) Harvest Harvest & Wash (GF/B Filters) PEI->Harvest Coat Filters Mix->Harvest Count Scintillation Counting Harvest->Count Curve Non-Linear Regression (Calc Ki) Count->Curve

Caption: Step-by-step workflow from tissue preparation to Ki calculation. PEI pre-soak is a critical quality control step.

Data Analysis & Interpretation

  • Calculate Specific Binding:

    
    [3]
    
  • Fit Curve: Plot Specific Binding (% of Control) vs. Log [D-(+)-Vesamicol]. Use a one-site competition model.

  • Determine

    
    :  The concentration of D-(+) displacing 50% of the specific radioligand binding.
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    • 
      : Concentration of 
      
      
      
      -(-)-vesamicol used (nM).[4]
    • 
      : Dissociation constant of 
      
      
      
      -(-)-vesamicol (determined previously via Saturation Binding, typically ~4 nM).

Expected Results:

  • D-(+)-Vesamicol typically exhibits a

    
     in the micromolar range  or high nanomolar range, significantly weaker than the (-)-isomer (low nanomolar).
    
  • A Hill slope significantly different from -1.0 may indicate cooperativity or multiple binding sites.

Troubleshooting & Optimization (Self-Validating System)

IssueProbable CauseCorrective Action
High Non-Specific Binding (>30%) Filters not blocked; Ligand sticking to plastic.Ensure filters soaked in 0.3% PEI.[5] Use silanized tubes or add 0.1% BSA to buffer.
Low Total Binding counts Protein degradation; Low VAChT expression.Add protease inhibitors during prep. Verify protein conc.[3][5][6] (use 20-50 µ g/well ).
No Displacement by D-(+) Concentration range too low.D-(+) is a weak binder. Extend curve to

or

.
Poor Replicates Incomplete washing; Filter clogging.Ensure vacuum pressure is consistent. Wash rapidly (<10 sec total).

References

  • Parsons, S. M., et al. (1993). Transport of acetylcholine and other metabolites by synaptic vesicles.International Review of Neurobiology.

  • Varoqui, H., & Erickson, J. D. (1996). Active transport of acetylcholine by the human vesicular acetylcholine transporter.Journal of Biological Chemistry.

  • Efange, S. M., et al. (1995). Vesamicol analogues as sigma receptor ligands: molecular determinants of selectivity at the vesicular acetylcholine transporter.Journal of Medicinal Chemistry.

  • Rogers, G. A., et al. (1989). Optical resolution of vesamicol and the binding of the enantiomers to the vesamicol receptor.Journal of Neurochemistry.

  • Khare, B., et al. (2010). Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol.Biochemistry.

Sources

Application Note: D-(+)-Vesamicol Dosage for In Vivo Rat Brain Distribution Studies

[1][2]

Executive Summary & Mechanism

In neuropharmacology, the integrity of a binding site study relies on proving stereospecificity. (-)-Vesamicol binds VAChT with nanomolar affinity (

D-(+)-Vesamicol

Therefore, D-(+)-Vesamicol is utilized in distribution studies to:

  • Quantify Non-Specific Binding: Determine the baseline accumulation of the chemical scaffold in brain tissue absent of specific target engagement.

  • Validate Tracer Specificity: Demonstrate that accumulation in the striatum (cholinergic rich) vs. cerebellum (cholinergic poor) is driven by the (-) stereocenter.

  • Assess Off-Target Interactions: Evaluate potential binding to Sigma (

    
    ) receptors or 
    
    
    -adrenergic receptors, where stereoselectivity may differ.

Dosage Guidelines

The dosage of D-(+)-Vesamicol depends entirely on its role in the experiment: as a Radiotracer (Trace Level) or as a Cold Blocker (Pharmacological Level).

A. Trace Level (Radiolabeled Distribution)

When using



ParameterRecommended ValueRationale
Mass Dose < 1.5

g/kg
(< 5 nmol/kg)
Strictly limits occupancy to <1% of potential off-target sites, ensuring First-Order Kinetics.
Radioactivity 10 - 20 MBq (270 - 540

Ci)
Sufficient count statistics for ex vivo dissection or autoradiography without detector saturation.[]
Specific Activity > 37 GBq/

mol (> 1 Ci/

mol)
High specific activity is crucial to maintain the low mass dose.
Injection Volume 1 - 2 mL/kg Standard bolus volume for tail vein injection to prevent hemodynamic stress.[]
B. Pharmacological Level (Cold Blockade/Displacement)

When using non-radioactive D-(+)-vesamicol to challenge the binding of a (-)-vesamicol tracer.[]

ParameterRecommended ValueRationale
Blocking Dose 1.0 - 5.0 mg/kg Sufficient plasma concentration to saturate low-affinity sites or Sigma receptors, if present.[]
Route Intraperitoneal (IP) or IV IP is common for pretreatment (30 min prior); IV is used for simultaneous coinjection.
Vehicle Saline + <5% Ethanol/DMSO Vesamicol free base is lipophilic; the hydrochloride salt is water-soluble but may require pH adjustment.[]

Critical Note: Unlike (-)-vesamicol, which blocks cholinergic transmission and can cause respiratory distress at high doses (>10 mg/kg), D-(+)-vesamicol is less potent but should still be administered slowly to avoid acute toxicity from off-target adrenergic blockade.[]

Experimental Protocol: Stereoselective Biodistribution

This protocol compares the distribution of the active (-) isomer versus the inactive (+) isomer to calculate the Specific Binding Ratio (SBR) .

Phase 1: Preparation
  • Subject: Male Wistar or Sprague-Dawley rats (250–300 g).

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).[] Avoid Ketamine/Xylazine if possible, as they may alter acetylcholine release dynamics.[]

  • Compound Formulation: Dissolve D-(+)-Vesamicol HCl in sterile 0.9% saline. If using the free base, dissolve in 100

    
    L Ethanol and dilute with saline (final EtOH < 10%).
    
Phase 2: Administration & Uptake[1]
  • Step 1 (Injection): Administer the radiotracer via the lateral tail vein.

    • Group A: (-)-[

      
      F]FEOBV or [
      
      
      H]Vesamicol (Active).[]
    • Group B: (+)-[

      
      F]FEOBV or [
      
      
      H]D-(+)-Vesamicol (Inactive Control).[]
  • Step 2 (Circulation): Allow uptake for 30 to 60 minutes .

    • Why 60 min? Vesamicol kinetics are relatively slow; specific binding in the striatum peaks and plateaus between 45-90 minutes, while non-specific washout occurs in the cerebellum.[]

Phase 3: Tissue Collection & Analysis[1]
  • Sacrifice: Decapitation under deep anesthesia (prevents agonal changes in brain blood volume).

  • Dissection: Rapidly harvest the brain on ice. Dissect regions of interest (ROIs):

    • Striatum (STR): High VAChT density (Target).

    • Cerebellum (CB): Negligible VAChT density (Reference).

    • Cortex (CTX): Moderate density.

  • Measurement: Weigh wet tissues and count radioactivity (Gamma counter for

    
    F/
    
    
    C; Liquid Scintillation for
    
    
    H).
  • Calculation: Convert counts to % Injected Dose per Gram (%ID/g) .

Data Visualization & Logic

The following diagram illustrates the stereospecific validation workflow, highlighting how D-(+)-Vesamicol data is mathematically subtracted to yield specific binding.

Vesamicol_ProtocolStartExperimental DesignTracer_MinusGroup A: (-)-Vesamicol(Active Tracer)Start->Tracer_MinusTracer_PlusGroup B: D-(+)-Vesamicol(Inactive Control)Start->Tracer_PlusInjectionIV Injection(Tail Vein, <1.5 µg/kg)Tracer_Minus->InjectionTracer_Plus->InjectionCirculationUptake Period(60 Minutes)Injection->CirculationTissueBrain DissectionCirculation->TissueStriatumStriatum (Target)Tissue->StriatumCerebellumCerebellum (Ref)Tissue->CerebellumAnalysisData Analysis (%ID/g)Striatum->AnalysisCerebellum->AnalysisResultSpecific Binding = (Striatum A - Cerebellum A) Validated by (Striatum B ≈ Cerebellum B)Analysis->Result

Caption: Workflow for validating VAChT specificity. Group B (D-(+)-Vesamicol) serves as the critical negative control to confirm that striatal retention is stereoselective.[]

Expected Results & Interpretation

In a successful study, the distribution profiles should match the following criteria:

Region(-)-Vesamicol (Active)D-(+)-Vesamicol (Inactive)Interpretation
Striatum High (>0.5 %ID/g)Low (<0.1 %ID/g)Difference indicates specific VAChT binding.[][2]
Cerebellum Low (Background)Low (Background)Confirms lack of specific binding in reference region.
Ratio (STR/CB) > 4.0 ~ 1.0 A ratio of ~1.0 for D-(+) proves that any accumulation is due to passive diffusion/blood volume, not specific binding.[]
Troubleshooting
  • High D-(+) Uptake in Striatum: Suggests off-target binding (likely Sigma-1 receptors).[] Check the literature for the specific analog used; some "vesamicol analogs" lose stereoselectivity for Sigma sites.

  • Low (-)-Vesamicol Specific Binding: May indicate low specific activity of the tracer (mass effect saturation) or incorrect time point (washout not yet achieved).

References

  • Mulholland, G. K., et al. (1998).[][3] "[18F]fluoroethoxy-benzovesamicol, a PET radiotracer for the vesicular acetylcholine transporter and cholinergic synapses."[][3][4] Synapse, 30(3), 263-274.[][3]

  • Efange, S. M., et al. (1995).[] "Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesicular acetylcholine transporter." Journal of Medicinal Chemistry, 38(22), 4387-4399.[]

  • Kilbourn, M. R., et al. (2009).[] "In vivo imaging of the vesicular acetylcholine transporter." Methods in Enzymology, 457, 315-339.[]

  • Marien, M. R., et al. (1987).[] "Quantitative autoradiography of [3H]vesamicol binding to the vesicular acetylcholine transporter in rat brain." Neuroscience, 21(2), 427-437.[]

  • Rogers, G. A., et al. (1989).[] "Synthesis, in vitro acetylcholine-storage-blocking activities, and biological stability of derivatives of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol)." Journal of Medicinal Chemistry, 32(6), 1217-1230.[]

Troubleshooting & Optimization

blocking sigma receptor binding in D-(+)-Vesamicol assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Blocking Sigma Receptor Interference in D-(+)-Vesamicol Assays

Introduction: The "Vesamicol Paradox"

Welcome to the Assay Development Support Center.

You are likely here because your D-(+)-Vesamicol binding data is inconsistent, or your autoradiography shows "hot spots" in regions known to be devoid of cholinergic terminals.

The Core Problem: While D-(+)-Vesamicol is the gold-standard ligand for the Vesicular Acetylcholine Transporter (VAChT), it possesses a critical liability: moderate-to-high affinity for Sigma receptors (


 and 

)
. In many tissue preparations (especially liver and specific brain regions like the cerebellum), Sigma receptor density (

) far exceeds VAChT density. Without effective masking, your "specific" VAChT signal is heavily contaminated by Sigma binding events.

This guide provides the technical protocols and troubleshooting logic required to chemically "mask" these off-target sites, ensuring your data reflects true cholinergic transporter density.

Module 1: Mechanistic Insight
Why does Cross-Reactivity Occur?

Vesamicol and its analogs (e.g., benzovesamicol, FEOBV) share pharmacophore features with classic Sigma ligands. The affinity gap between VAChT and Sigma is often dangerously narrow.

Comparative Affinity Table (


 values) 
Data aggregated from Wenzel et al. and Efange et al.
TargetD-(+)-Vesamicol Affinity (

)
Risk LevelNotes
VAChT 2 – 30 nM N/AHigh affinity (Desired Target).
Sigma-1 (

)
20 – 70 nM CRITICAL Nearly equipotent to VAChT in some analogs.
Sigma-2 (

)
35 – 140 nM HIGH Often overlooked; requires masking.

The Strategy: Competitive Masking To isolate the VAChT signal, we introduce a Masking Agent —a ligand with high affinity for Sigma receptors but negligible affinity for VAChT. This agent saturates the Sigma sites, forcing the radiolabeled Vesamicol to bind only to the available VAChT sites.

MaskingMechanism Vesamicol D-(+)-Vesamicol (Radioligand) VAChT VAChT (Target) Vesamicol->VAChT High Affinity (Signal) Sigma Sigma Receptors (Off-Target) Vesamicol->Sigma Moderate Affinity (Noise) Mask Masking Agent (e.g., DTG) Mask->VAChT No Binding Mask->Sigma Saturating Binding (Blockade)

Figure 1: The Logic of Competitive Masking. The Masking Agent (Red) occupies the Sigma sites, preventing the Vesamicol (Blue) from binding there, leaving Vesamicol free to bind exclusively to VAChT (Green).

Module 2: The Masking Protocol

Standard Operating Procedure (SOP) for Sigma Blockade

1. Selection of the Masking Agent

Do not use Haloperidol if possible; it is "dirty" and can interact with other monoamine transporters at high concentrations.

  • Primary Recommendation: 1,3-Di-o-tolylguanidine (DTG) .[1][2][3]

    • Why: DTG is a "pan-sigma" ligand, effectively blocking both

      
       and 
      
      
      
      subtypes. It has negligible affinity for VAChT.
  • Secondary Recommendation: (+)-Pentazocine .

    • Why: Highly selective for

      
      . Use only if you are certain your tissue has negligible 
      
      
      
      density.
2. Assay Composition
ComponentConcentrationPurpose
Buffer 50 mM Tris-HCl (pH 7.4)Physiological baseline.
Radioligand [³H]-D-(+)-Vesamicol (2–5 nM)The probe.
Masking Agent DTG (10 µM) Saturates Sigma sites.
Non-Specific Definer (-)-Vesamicol (10 µM)Defines total NSB (including filter binding).
3. Step-by-Step Workflow
  • Pre-Incubation (Critical): Add the tissue homogenate to the buffer containing the Masking Agent (DTG) before adding the radioligand.

    • Duration: Incubate for 15 minutes at Room Temperature (25°C).

    • Reason: Allows DTG to reach equilibrium and occupy Sigma sites before Vesamicol competes for them.

  • Ligand Addition: Add [³H]-D-(+)-Vesamicol.

  • Equilibrium Binding: Incubate for 60–90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Note: PEI reduces the high lipophilic binding of Vesamicol to glass fiber filters.

Module 3: Troubleshooting & FAQs
Q: My specific binding disappeared after adding DTG. Did the assay fail?

A: Not necessarily. It is highly probable that your previous "signal" was predominantly Sigma binding.

  • Diagnostic: Check the literature for the expected VAChT density in your specific tissue. If you are using liver or kidney tissue, true VAChT signal should be near zero. If DTG wiped out the signal there, the masking worked.

  • Verification: Run a positive control using striatal tissue (rich in VAChT). If DTG eliminates the signal in the striatum, your concentration of DTG might be too high (causing non-specific displacement), or your DTG source is contaminated.

Q: I still see high Non-Specific Binding (NSB). What now?

A: Vesamicol is highly lipophilic. High NSB is often a filter issue, not a receptor issue.

  • Solution 1: Ensure filters are soaked in 0.5% PEI for at least 2 hours.

  • Solution 2: Wash with ice-cold buffer to slow dissociation rates (

    
    ) from the specific sites while clearing low-affinity non-specific interactions.
    
Troubleshooting Logic Tree

Troubleshooting Start Problem: High Background / Low Signal CheckNSB Is NSB > 50% of Total Binding? Start->CheckNSB FilterCheck Did you use PEI-soaked filters? CheckNSB->FilterCheck Yes CheckMask Did signal vanish with DTG? CheckNSB->CheckMask No (Signal is low) SoakFilters Action: Soak GF/B in 0.5% PEI FilterCheck->SoakFilters No WashCheck Check Wash Buffer Temp FilterCheck->WashCheck Yes ColdWash Action: Ensure Buffer is <4°C WashCheck->ColdWash TissueCheck Is tissue VAChT-rich? (e.g., Striatum) CheckMask->TissueCheck Yes RealSignal Conclusion: Previous signal was Sigma artifact. Assay is now accurate. TissueCheck->RealSignal No (e.g. Liver) ConcCheck Action: Titrate DTG down to 1 µM TissueCheck->ConcCheck Yes

Figure 2: Decision Matrix for optimizing Signal-to-Noise ratios in Vesamicol assays.

References
  • Wenzel, B., et al. (2015).[4] "New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure."[4] European Journal of Medicinal Chemistry.

  • Efange, S. M., et al. (1994). "Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor." Journal of Medicinal Chemistry.

  • Shiba, K., et al. (2006). "Evaluation of radioiodinated vesamicol analogs for sigma receptor imaging in tumor and radionuclide receptor therapy." Cancer Science.

  • Vilner, B. J., & Bowen, W. D. (2000). "Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells." Journal of Pharmacology and Experimental Therapeutics.

Sources

troubleshooting high non-specific binding in [3H]vesamicol assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting High Non-Specific Binding

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering. We will delve into the root causes of high NSB and provide logical, field-proven strategies and detailed protocols to resolve them.

Frequently Asked Questions (FAQs)
Q1: What exactly is non-specific binding in my [3H]vesamicol assay, and why is it a problem?

Answer: Non-specific binding (NSB) refers to the interaction of the [3H]vesamicol radioligand with components in your assay other than its intended target, the vesicular acetylcholine transporter (VAChT).[1][2] These off-target interactions can include binding to other proteins or transporters, lipids in the membrane preparation, the plastic of the assay plate, and, most commonly, the filter membrane used to separate bound from free radioligand.[1][2]

This is problematic because it creates background noise that masks the true "specific" signal from [3H]vesamicol binding to VAChT. An ideal assay has a high signal-to-noise ratio, where specific binding is a large multiple of non-specific binding (ideally >90% of total binding). When NSB is high—sometimes accounting for more than 50% of the total counts—it becomes difficult to obtain reliable data, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1][3]

Q2: My non-specific binding is over 50% of my total binding. Where should I begin troubleshooting?

Answer: High NSB is a multi-factorial problem. A systematic approach is the most effective way to diagnose and solve the issue. We recommend following a logical workflow, starting with the most common and easily correctable factors.

Below is a diagnostic workflow to guide your troubleshooting process. Start at the top and work your way down, addressing each potential issue in sequence.

G A Start: High NSB Detected (>50% of Total) B Step 1: Verify NSB Definition A->B C Is the concentration of unlabeled vesamicol high enough to saturate specific sites? (e.g., 10-80 µM) B->C C->B No, adjust concentration D Step 2: Optimize Assay Buffer C->D  Yes E Have you optimized pH, ionic strength (salt), and included blocking agents (BSA)? D->E E->D No, optimize buffer F Step 3: Evaluate Filtration & Wash Steps E->F  Yes G Are filters pre-treated (e.g., PEI)? Are wash steps rapid, sufficient in volume, and using cold buffer? F->G G->F No, optimize filtration H Step 4: Assess Biological Sample Quality G->H  Yes I Is the membrane prep of high purity? Could proteins be denatured? H->I I->H No, prepare fresh samples J Step 5: Consider Off-Target Binding I->J  Yes K Could vesamicol be binding to sigma sites? Consider including a sigma site blocker. J->K K->J No, re-evaluate previous steps L Problem Resolved K->L  Yes

Caption: Diagnostic workflow for troubleshooting high NSB.

Q3: How do I correctly define and measure non-specific binding for [3H]vesamicol?

Answer: This is the most critical control in your experiment. NSB is determined by measuring the binding of [3H]vesamicol in the presence of a high concentration of an unlabeled ("cold") competing ligand that saturates the specific binding sites on VAChT.[1][4] For [3H]vesamicol, the most appropriate competitor is unlabeled (±)-vesamicol.

Causality: By occupying all VAChT sites with the unlabeled compound, you ensure that any remaining measured radioactivity from [3H]vesamicol is due to its binding to non-target sites.[1] The specific binding is then calculated as: Specific Binding = Total Binding - Non-Specific Binding.

Key Considerations:

  • Concentration of Unlabeled Ligand: The concentration must be high enough to displace >99% of the specifically bound radioligand. A common rule of thumb is to use a concentration that is at least 100 times the Kd of the unlabeled ligand.[4] For vesamicol, concentrations ranging from 5 µM to 80 µM are frequently reported in the literature.[5][6] We recommend starting with 10 µM.

  • Potential Off-Target Binding: Vesamicol and its analogs are known to have affinity for sigma binding sites, which are present in many brain regions.[7] This can contribute to your measured signal and may not be fully displaced by unlabeled vesamicol alone if not accounted for. If you are working with tissues known to have high densities of sigma sites and continue to have issues, consider defining NSB in the presence of both unlabeled vesamicol and a selective sigma site ligand (e.g., 1,3-di(2-tolyl)guanidine, DTG) to occlude these sites.[7]

Q4: Could my assay buffer be the cause of high NSB? How can I optimize it?

Answer: Absolutely. The composition of your assay buffer is a primary factor in controlling non-specific interactions, which are often driven by hydrophobic or electrostatic forces.[2][8]

Causality: The goal of buffer optimization is to create an environment that maintains the integrity and binding capability of VAChT while simultaneously preventing [3H]vesamicol from "sticking" to other surfaces.

Here are the key components to evaluate:

Buffer Component Typical Range/Value Mechanism of Action & Rationale
pH 7.4[3H]vesamicol binding to VAChT is highly pH-dependent.[6][9] While binding occurs over a range, pH 7.4 is a standard starting point that balances protein stability and ligand binding. Deviations can alter protein conformation and charge, potentially increasing NSB.[8][10]
Ionic Strength (Salt) 100-500 mM NaClSalt ions in the buffer create a "shielding" effect that masks electrostatic charges on proteins and other surfaces.[8][11] This prevents the charged [3H]vesamicol molecule from non-specifically interacting with negatively charged surfaces. Increasing NaCl concentration is a very effective first step.
Blocking Agent (Protein) 0.1 - 1% BSABovine Serum Albumin (BSA) is a protein that acts as a blocking agent. It non-specifically coats the surfaces of your assay tube, filter, and membrane preparation, effectively "hiding" the sites where the radioligand might otherwise stick.[8][10]
Blocking Agent (Detergent) 0.01 - 0.05% Tween-20 or Triton X-100Low concentrations of a non-ionic detergent can disrupt weak, non-specific hydrophobic interactions without denaturing your target protein.[2][10] This is particularly useful if your ligand is lipophilic.

Protocol: Optimizing BSA Concentration

  • Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1.0%).

  • Set up your binding assay with tubes for both Total Binding and Non-Specific Binding for each BSA concentration.

  • Run the assay as you normally would.

  • Calculate the Specific Binding for each condition.

  • Plot the Specific Binding (Signal) and Non-Specific Binding (Noise) against the BSA concentration.

  • Choose the BSA concentration that provides the highest signal-to-noise ratio (Specific/Non-Specific).

Q5: I suspect my high NSB is coming from the filtration and washing steps. What can I do?

Answer: The filtration step is a critical source of NSB, as [3H]vesamicol can bind directly to the glass fiber filters. Optimizing your filtration and washing technique is essential to reduce this background.

Causality: The goal is to rapidly and efficiently wash away all unbound radioligand while minimizing the dissociation of specifically bound ligand and preventing the ligand from sticking to the filter matrix.

G cluster_0 Conceptual View of Binding Receptor VAChT (Specific Site) Ligand_S [3H]Vesamicol Ligand_S->Receptor Specific Binding (Signal) Ligand_NS1 [3H]Vesamicol OtherProtein Other Proteins (NSB Site) Ligand_NS1->OtherProtein Non-Specific Binding (Noise) Ligand_NS2 [3H]Vesamicol Filter Filter Matrix (NSB Site) Ligand_NS2->Filter Non-Specific Binding (Noise)

Caption: Specific vs. Non-Specific Binding Sites.

Key Optimization Strategies:

  • Filter Pre-treatment: This is crucial. Glass fiber filters (e.g., Whatman GF/F or GF/B) are negatively charged and will readily bind the positively charged vesamicol molecule. Pre-soaking the filters in a solution of 0.25-0.5% polyethylenimine (PEI) for at least 1 hour neutralizes these negative charges, dramatically reducing NSB.[3][5]

  • Rapid Washing: The dissociation of [3H]vesamicol from VAChT is time-dependent. Washes must be performed quickly (e.g., 4 washes in <15 seconds) to prevent loss of the specific signal.

  • Cold Wash Buffer: Perform all washes with ice-cold wash buffer. The low temperature slows the off-rate (dissociation) of the specifically bound radioligand, helping to preserve your signal.

  • Sufficient Wash Volume: Ensure you are using a sufficient volume to completely wash away unbound ligand. A typical protocol uses 4 washes of 1 mL each for a standard 1.3 cm filter.[5]

  • Wash Buffer Composition: Your wash buffer should generally be the same as your assay buffer, including any salt, but it should not contain BSA or detergents, as these can foam in the filtration manifold. Some protocols recommend including a high concentration of the unlabeled ligand in the first wash to promote dissociation from low-affinity non-specific sites.[5]

Standard Protocol: [3H]Vesamicol Filtration Binding Assay

This protocol provides a validated starting point. Parameters marked with an asterisk (*) are key points for optimization when troubleshooting high NSB.

Materials:

  • Assay Buffer: 20 mM HEPES, 110 mM Potassium Tartrate, pH 7.4 (*)

  • Radioligand: [3H]Vesamicol (final concentration typically 1-5 nM)

  • Unlabeled Ligand: (±)-Vesamicol (for NSB determination, 10 µM stock)

  • Membrane Preparation: Postnuclear supernatant or synaptic vesicle prep (typically 20 µg protein/reaction)[5]

  • Wash Buffer: Ice-cold Assay Buffer

  • Filter Plates: 96-well glass fiber plates (e.g., GF/F), pre-soaked for >1 hr in 0.25% PEI (*)

  • Scintillation Fluid

Procedure:

  • Assay Plate Setup: In a 96-well plate, prepare the following reactions in triplicate (final volume 200 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL [3H]Vesamicol + 100 µL Membrane Preparation.

    • Non-Specific Binding: 50 µL Unlabeled Vesamicol (to final 10 µM) + 50 µL [3H]Vesamicol + 100 µL Membrane Preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature (23°C) with gentle shaking to reach equilibrium.

  • Harvesting: Place the pre-soaked filter plate on a vacuum filtration manifold. Rapidly transfer the contents of the assay plate to the filter plate.

  • Washing: Immediately wash each well 4 times with 1 mL of ice-cold Wash Buffer under vacuum. (*) Do not allow filters to dry out between washes.

  • Drying: Leave the vacuum on for several minutes to dry the filters completely.

  • Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

References
  • Khare, P., Mulakaluri, A., & Parsons, S. M. (2010). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. Journal of Neurochemistry, 115(4), 984–993. [Link]

  • Gong, X., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology. (Note: PDF provided, direct link unavailable).
  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Blog. [Link]

  • Chinese Academy of Sciences. (2025, January 13). Scientists Reveal Mechanisms of Binding and Antagonism in VAChT. Chinese Academy of Sciences News. [Link]

  • Bravo, C., et al. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol. Biochemistry, 48(38), 8965–8975. [Link]

  • Bravo, C., et al. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol. Biochemistry, 48(38), 8965–8975. [Link]

  • Ojeda, A. M., et al. (2004). Acetylcholine Binding Site in the Vesicular Acetylcholine Transporter. Biochemistry, 43(35), 11334–11344. [Link]

  • Ojeda, A. M., et al. (2004). Acetylcholine binding site in the vesicular acetylcholine transporter. Biochemistry, 43(35), 11334-44. [Link]

  • GraphPad Software. GraphPad Prism 11 Curve Fitting Guide - Nonspecific binding. GraphPad. [Link]

  • ResearchGate. (n.d.). Effect of buffer additives on the nonspecific binding of UCNPs. ResearchGate. [Link]

  • GraphPad Software. Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Bolding, L. S., et al. (1990). [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions. Neuroscience, 36(3), 633-45. [Link]

  • Chen, Y. T., et al. (2022). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Omega, 7(11), 9413–9420. [Link]

  • Sharif, S., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 11(4), 1195–1202. [Link]

  • Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences, 120(15), e2215313120. [Link]

  • Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]

  • Van de Bittner, G. C., et al. (1997). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 319(2-3), 269-75. [Link]

  • Li, S., et al. (2021). In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter. European Journal of Pharmacology, 911, 174556. [Link]

  • IDEXX BioAnalytics. (n.d.). Standard Tissue Preparation for Shipment. IDEXX BioAnalytics. [Link]

Sources

Technical Support Center: Optimizing D-(+)-Vesamicol Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pH Paradox

If you are observing inconsistent


 values or inexplicable non-specific binding (NSB) in your [³H]-vesamicol assays, the root cause is likely the complex pH-dependency of the VAChT protein itself, rather than the ligand's ionization state alone.

The Core Insight: Unlike Acetylcholine (ACh) transport, which requires a proton electrochemical gradient (


), vesamicol binding does not require a proton gradient.  In fact, high proton concentrations (acidic pH) competitively inhibit vesamicol binding.

Contrary to standard "ion trapping" logic, D-(+)-vesamicol binding affinity (


) actually increases  (tightens) as pH becomes more alkaline, peaking near pH 10.0, provided the ligand remains soluble.

Mechanism of Action: The Three-Proton Model

To troubleshoot effectively, you must understand the "Three-Proton Model" (Khare et al., 2009). VAChT possesses three distinct ionizable sites that modulate vesamicol binding.

The Signaling Pathway & Interaction Logic

VAChT_Mechanism Vesamicol D-(+)-Vesamicol (Protonated Amine) Binding High Affinity Complex Formation Vesamicol->Binding Requires Site 1 Deprotonation Site1 Site 1 (Asp398?) pKa ~6.5 Site1->Binding Inhibits (Competitive) SiteA Site A pKa ~7.6 SiteA->Binding Deprotonation Decreases Affinity (2-fold) SiteB Site B pKa ~10.0 SiteB->Binding Increases Affinity (~18-fold enhancement) H_low High [H+] (pH < 6.0) H_low->Site1 Protonates H_high Low [H+] (pH > 9.0) H_high->SiteB Deprotonates

Caption: The "Three-Proton Model" illustrating that deprotonation of Site 1 is mandatory for binding, while deprotonation of Site B at high pH significantly enhances affinity.[1][2][3][4][5]

Data Summary: pH vs. Affinity ( )
pH ConditionVAChT StateVesamicol StateObserved

(Approx)
Interaction Outcome
Acidic (< 6.0) Site 1 ProtonatedFully Protonated (+)> 100 nM Inhibition: Protons compete directly with vesamicol for the binding pocket (likely Asp398).
Neutral (7.4) Site 1 DeprotonatedFully Protonated (+)~ 12 nM Standard Binding: The "classic" reference affinity.
Alkaline (10.0) Site B DeprotonatedMostly Neutral (0)~ 2.1 nM Super-Affinity: VAChT enters a "relaxed" conformation that binds the remaining fraction of protonated vesamicol extremely tightly.

Troubleshooting Guide

Scenario A: "I see no specific binding at pH 5.5."
  • Cause: Proton competition. At pH 5.5, the critical aspartate residue (Site 1, pKa 6.5) is protonated.[1][2][3][4][5][6][7]

  • Fix: Vesamicol binding is not a transport assay. Do not use the acidic buffers required for ACh uptake. Shift buffer to pH 7.4 (HEPES or Glycylglycine).

Scenario B: "My Non-Specific Binding (NSB) is huge at pH 8.5+."
  • Cause: Lipophilicity. The pKa of vesamicol is ~9.[3][5]0. As pH approaches 9.0, the uncharged fraction increases, partitioning into lipid membranes non-specifically.

  • Fix:

    • Use PEI (Polyethyleneimine) treated glass-fiber filters (Whatman GF/B) to reduce hydrophobic interaction.

    • Keep assay pH at 7.4 unless specifically studying the high-affinity state.

    • Solubility Alert: Non-radioactive (±)-vesamicol (used to define NSB) precipitates at pH 10.0 at high concentrations (200 µM).

Scenario C: "Binding affinity fluctuates between batches."
  • Cause: Buffer Temperature Coefficient. Tris buffers change pH significantly with temperature.

  • Fix: Use HEPES or Glycylglycine , which have more stable pKa values at physiological temperatures (37°C).

Optimized Protocol: [³H]-Vesamicol Saturation Binding

This protocol is designed to be self-validating by including a linearity check and pH control.

Materials
  • Ligand: (-)-[³H]-Vesamicol (Specific Activity > 30 Ci/mmol).

  • Competitor: Unlabeled (±)-Vesamicol (1 mM stock in water/ethanol).

  • Buffer (Standard): 110 mM Potassium Tartrate, 20 mM HEPES, 1 mM EDTA, pH 7.4 (adjusted with KOH).[8]

    • Note: Tartrate is used to mimic the cytosolic anion environment.

Step-by-Step Workflow
  • Membrane Preparation:

    • Isolate synaptic vesicles or use PC12 cells expressing hVAChT.

    • Validation: Protein concentration must be 0.1–0.2 mg/mL.

  • Incubation System:

    • Total Binding: 50 µL Membranes + 50 µL Buffer + 25 µL [³H]-Vesamicol (0.5 nM – 100 nM).

    • Non-Specific Binding (NSB): As above + 10 µM unlabeled vesamicol.

    • Critical Step: Incubate for 60 minutes at 22°C (RT) or 10 minutes at 37°C . Equilibrium is slower at room temp.

  • Filtration:

    • Pre-soak GF/B filters in 0.5% PEI for 2 hours (Reduces filter binding).

    • Rapidly filter using a cell harvester.

    • Wash 3x with 4 mL ice-cold buffer.

  • Analysis:

    • Calculate Specific Binding = (Total - NSB).

    • Plot Bound vs. Free (Scatchard/Rosenthal) or Non-linear regression (One-site binding).

Troubleshooting Flowchart

Troubleshooting Start Issue: Low Specific Signal CheckpH Check Buffer pH Start->CheckpH IsAcidic pH < 6.0? CheckpH->IsAcidic IsBasic pH > 8.5? IsAcidic->IsBasic No FixAcid Action: Increase pH to 7.4 (Proton competition occurring) IsAcidic->FixAcid Yes FixBasic Action: Check Competitor Solubility (Cold vesamicol precipitates) IsBasic->FixBasic Yes CheckFilter Are filters PEI treated? IsBasic->CheckFilter No TreatFilter Action: Soak GF/B in 0.5% PEI (Reduces hydrophobic NSB) CheckFilter->TreatFilter No Review Ligand\nSpecific Activity Review Ligand Specific Activity CheckFilter->Review Ligand\nSpecific Activity Yes

Caption: Diagnostic logic for resolving low signal-to-noise ratios in vesamicol binding assays.

Frequently Asked Questions (FAQs)

Q: Can I use vesamicol binding to measure the proton gradient (


)? 
A:  No. Unlike [³H]-ACh transport, vesamicol binding is not driven by 

. In fact, collapsing the gradient (using Nigericin) often increases vesamicol binding slightly because it removes the inhibitory protons from the vesicle lumen/binding site.

Q: Why does the


 improve at pH 10 if vesamicol (pKa 9.0) is deprotonated? 
A:  This is the "Vesamicol Anomaly." While only the protonated form of the drug binds, the transporter (VAChT) undergoes a conformational change at high pH (deprotonation of Site B, pKa 10) that creates a "super-affinity" state. This structural benefit outweighs the loss of protonated ligand, resulting in a net decrease in 

(Khare et al., 2009).

Q: Is the binding site the same as the ACh transport site? A: They are distinct but overlapping. Vesamicol acts as an allosteric inhibitor.[3][5][9][10] It locks the transporter in a specific conformational state, preventing the "rocker-switch" mechanism required for ACh transport.

References

  • Khare, P., White, A. R., & Parsons, S. M. (2009). Multiple protonation states of vesicular acetylcholine transporter detected by binding of [³H]vesamicol.[1] Biochemistry, 48(38), 8965–8975.[1]

  • Keller, J. E., & Parsons, S. M. (2000). A critical histidine in the vesicular acetylcholine transporter.[11] Neurochemistry International, 36(2), 113–117.[11]

  • Bahr, B. A., & Parsons, S. M. (1986). Demonstration of a receptor in Torpedo synaptic vesicles for the acetylcholine storage blocker L-vesamicol. Proceedings of the National Academy of Sciences, 83(7), 2267–2270.

  • Wenzel, B., Fischer, S., Brust, P., & Steinbach, J. (2010). Accessible silanol sites—Beneficial for the RP-HPLC separation of constitutional and diastereomeric azaspirovesamicol isomers.[2] Journal of Chromatography A, 1217(48), 7591-7597. (Reference for pKa and lipophilicity).

Sources

Technical Support Center: Optimizing Incubation Time for Vesamicol Competition Assays

Author: BenchChem Technical Support Team. Date: February 2026

The Kinetic Imperative: Why Time is Your Most Critical Reagent

In high-throughput screening or lead optimization for Vesicular Acetylcholine Transporter (VAChT) ligands, incubation time is often treated as a static variable (e.g., "standard 60 minutes"). This is a fundamental error.

Scientific Reality: A competition assay is a dynamic equilibrium between three components: the Target (VAChT), the Radioligand ((-)-[³H]Vesamicol), and your Unlabeled Competitor.

If you terminate the assay before all three components reach equilibrium, you are measuring the kinetics of association rather than the thermodynamic affinity (


). This frequently leads to the underestimation of high-affinity compounds (slow 

/slow

), a phenomenon known as the "kinetic lag."
The "Right Shift" Artifact

If you observe that the


 of your test compound decreases (potency increases) as you extend incubation from 30 to 120 minutes, your assay was not at equilibrium at the earlier time point. We must optimize time to capture true affinity without compromising protein stability.

Standardized Protocol: Time-to-Equilibrium Optimization

Do not rely on literature values alone. VAChT stability varies by expression system (PC12 cells, transfected HEK, or tissue homogenates).

Phase A: The Association Time Course (Radioligand Only)

Objective: Determine the time required for [³H]Vesamicol to reach equilibrium (


) at a specific temperature.

Workflow Diagram (Graphviz):

AssociationProtocol Figure 1: Association Time Course Workflow for determining Radioligand Equilibrium. Prep Membrane Prep (VAChT Source) Incubate Incubation (25°C or 37°C) Prep->Incubate Add [3H]Vesamicol (approx. Kd conc) Filter Rapid Filtration (PEI-Coated GF/F) Incubate->Filter Stop at: 5, 15, 30, 60, 120 min Count Scintillation Counting Filter->Count Wash 3x Cold Buffer

Phase B: The Competition Time Validation

Objective: Ensure the competitor has equilibrated.

  • Select two time points: One at the radioligand's

    
     (e.g., 60 min) and one at 
    
    
    
    (e.g., 120 min).
  • Run the Competition Curve: Use a known standard (e.g., cold Vesamicol) and your test compound.

  • Compare

    
     values: 
    
    • If

      
       (120 min) 
      
      
      
      
      
      (60 min): Equilibrium reached.
    • If

      
       (120 min) 
      
      
      
      
      
      (60 min): You need longer incubation.

Troubleshooting & FAQs

Q1: My assay signal degrades significantly after 2 hours. How can I incubate longer for slow-binding compounds?

Diagnosis: This indicates VAChT protein instability or protease activity in your membrane prep. Solution:

  • Temperature Shift: Lower the incubation temperature from 37°C to 25°C (Room Temp). Reaction rates slow down (requiring longer time), but protein stability often increases dramatically.

  • Buffer Optimization: Ensure your buffer contains 110 mM Potassium Tartrate . Tartrate anions are critical for stabilizing VAChT in a conformation capable of binding vesamicol.

  • Protease Inhibitors: Add a cocktail (PMSF, Leupeptin) if using crude tissue homogenates.

Q2: I have high Non-Specific Binding (NSB), making the window too small.

Diagnosis: Vesamicol is highly lipophilic and binds to glass fiber filters. Solution:

  • PEI Coating (Mandatory): Pre-soak GF/F filters in 0.5% Polyethylenimine (PEI) for at least 1 hour. PEI is a cationic polymer that masks negative charges on the glass fiber, reducing hydrophobic interaction with the ligand.

  • Wash Protocol: Use ice-cold buffer.[1] Rapid filtration is key (

    
     seconds).
    
Q3: The of my test compound keeps shifting to the left (more potent) with time. When do I stop?

Diagnosis: You are dealing with a "slow-binder."[2] Solution:

  • You must incubate until the shift stabilizes (stops changing).

  • Warning: If the required time exceeds protein stability (e.g., >4 hours), you cannot use a standard equilibrium method. You must switch to a Kinetic Rate Assay (measuring

    
     and 
    
    
    
    directly) and calculate
    
    
    using the equation
    
    
    .
Q4: Does pH affect the incubation time?

Diagnosis: Yes. VAChT binding is pH-sensitive.[1][3] Solution:

  • Vesamicol binding requires protonation of the transporter.

  • Optimal pH is 7.4 .[4]

  • Binding drops sharply below pH 6.5. Ensure your buffer (HEPES) is strictly pH-adjusted at the temperature of incubation (pH of HEPES changes with temperature).

Data Reference: Impact of Time on Potency

The following table illustrates the "Right Shift" artifact when incubation is insufficient for a slow-binding competitor.

Compound TypeIncubation: 30 min (

)
Incubation: 120 min (

)
Status
Reference (Vesamicol) 5.0 nM4.8 nMEquilibrium Reached
Fast Binder (Analog A) 120 nM115 nMEquilibrium Reached
Slow Binder (Analog B) 450 nM 55 nM Non-Equilibrium at 30m

Note: Analog B appears 8-fold less potent if measured at 30 minutes. This is a false negative in a drug discovery context.

Mechanistic Visualization

Equilibrium Dynamics Diagram (Graphviz):

EquilibriumDynamics Figure 2: Competition requires the radioligand to dissociate (Koff) before the inhibitor can bind. R VAChT (Receptor) RL VAChT-[3H]Vesamicol (Signal) R->RL Kon (Fast) RI VAChT-Drug (Silent Complex) R->RI Kon (Variable) L [3H]Vesamicol (Radioligand) L->RL Kon (Fast) I Drug (Inhibitor) I->RI Kon (Variable) RL->R Koff (Slow) RL->L Koff (Slow) RL->RI Competition Requires Dissociation RI->R Koff (Variable) RI->I Koff (Variable)

References

  • Varoqui, H., & Erickson, J. D. (1996). Active Transport of Acetylcholine by the Human Vesicular Acetylcholine Transporter.[2] Journal of Biological Chemistry. [Link]

  • Khare, B., et al. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [³H]Vesamicol.[3] Biochemistry. [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology. [Link]

  • Efange, S. M., et al. (1995). Kinetic and equilibrium characterization of vesamicol receptor-ligand complexes with picomolar dissociation constants. Biochemical Pharmacology. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Stereoselectivity: D-(+)-Vesamicol as a Low-Affinity Control for VAChT Specificity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cholinergic neurotransmission, the vesicular acetylcholine transporter (VAChT) stands as a critical gatekeeper.[1][2] This protein is responsible for the essential task of packaging acetylcholine (ACh) into synaptic vesicles, a prerequisite for its release and subsequent signaling.[1][3][4] Given its pivotal role, VAChT is a significant target for both fundamental research and the development of therapeutics for a range of neurological disorders.[1][5][6] Among the tools used to probe VAChT function, the compound vesamicol has proven invaluable.[7][][9] However, the nuanced reality of stereochemistry demands a deeper understanding of its enantiomeric forms to ensure the specificity and validity of experimental findings. This guide provides a comparative analysis of the vesamicol enantiomers, establishing the critical role of D-(+)-Vesamicol as a low-affinity control in VAChT research.

The Central Role of VAChT in Cholinergic Signaling

VAChT functions as a proton-dependent antiporter, sequestering ACh from the cytoplasm into synaptic vesicles against a concentration gradient.[2][6] This process is vital for maintaining a ready pool of neurotransmitter for synaptic transmission. Inhibition of VAChT disrupts this loading process, leading to a depletion of vesicular ACh and a subsequent reduction in cholinergic signaling.[1][3] This makes VAChT inhibitors powerful tools for studying the cholinergic system and potential therapeutic agents.[1][]

Stereoselectivity in VAChT Inhibition: The Case of Vesamicol Enantiomers

Vesamicol, chemically known as 2-(4-phenylpiperidino)cyclohexanol, exists as a pair of enantiomers: L-(-)-Vesamicol and D-(+)-Vesamicol. These molecules are non-superimposable mirror images of each other and, crucially, exhibit markedly different affinities for VAChT. This stereoselectivity is a hallmark of a specific drug-receptor interaction, where the three-dimensional arrangement of atoms in the ligand dictates its binding affinity to the target protein.

L-(-)-Vesamicol: The High-Affinity Inhibitor

L-(-)-Vesamicol is the biologically active enantiomer that binds to VAChT with high affinity, acting as a potent non-competitive inhibitor of ACh transport.[10][11] Its high affinity makes it an excellent tool for probing VAChT function and has led to its use in the development of radiolabeled analogs for in vivo imaging of cholinergic neurons.[5][6] Studies have shown that the inhibitory effect of vesamicol on ACh release is stereospecific for the L-isomer.[12]

D-(+)-Vesamicol: The Low-Affinity Control

In stark contrast, D-(+)-Vesamicol exhibits a significantly lower affinity for VAChT.[13] This dramatic difference in binding affinity between the two enantiomers underscores the highly specific nature of the L-(-)-Vesamicol-VAChT interaction. The primary utility of D-(+)-Vesamicol in a research setting is therefore as a negative control. By demonstrating that an observed biological effect is produced by L-(-)-Vesamicol but not by D-(+)-Vesamicol at similar concentrations, researchers can confidently attribute the effect to the specific inhibition of VAChT, rather than to off-target or non-specific actions.

Quantitative Comparison of Vesamicol Enantiomer Binding Affinity

The disparity in binding affinity between the vesamicol enantiomers is best illustrated through quantitative data obtained from competitive radioligand binding assays. In these experiments, the ability of unlabeled L-(-)-Vesamicol and D-(+)-Vesamicol to displace a radiolabeled ligand (e.g., -vesamicol) from VAChT is measured. The resulting inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) provides a quantitative measure of binding affinity, with lower values indicating higher affinity.

CompoundTargetBinding Affinity (Ki / IC50)Stereoselectivity Ratio (D/L)Reference
L-(-)-VesamicolVAChTKi: ~2 nM~20[],[13]
D-(+)-VesamicolVAChTApprox. 20-fold lower than L-(-)-Vesamicol[13]

Note: The exact binding affinity values can vary depending on the experimental conditions, such as the tissue preparation and radioligand used.

The data clearly demonstrates that L-(-)-Vesamicol is significantly more potent in binding to VAChT than its D-(+)-enantiomer.[13] This pronounced stereoselectivity is a critical piece of evidence for a specific, receptor-mediated mechanism of action.

Experimental Protocol: Competitive Radioligand Binding Assay for VAChT

To empirically validate the differential binding affinities of the vesamicol enantiomers, a competitive radioligand binding assay can be performed. The following is a generalized protocol.

Objective: To determine the Ki values of L-(-)-Vesamicol and D-(+)-Vesamicol for the Vesicular Acetylcholine Transporter (VAChT).

Materials:

  • Biological Source: Membrane preparations from a source rich in VAChT (e.g., rat brain striatum, or cells expressing recombinant VAChT).[14]

  • Radioligand: -Vesamicol.

  • Test Compounds: L-(-)-Vesamicol and D-(+)-Vesamicol at a range of concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled (±)-vesamicol (e.g., 10 µM).[14][15]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a determined protein concentration.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of -Vesamicol (typically at or near its Kd), and varying concentrations of either L-(-)-Vesamicol or D-(+)-Vesamicol.

  • Controls:

    • Total Binding: Membrane preparation and -Vesamicol only.

    • Non-specific Binding: Membrane preparation, -Vesamicol, and a saturating concentration of unlabeled (±)-vesamicol.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Logic and Pathways

To better understand the concepts discussed, the following diagrams illustrate the key relationships and workflows.

cluster_0 Stereoselective Binding to VAChT L-(-)-Vesamicol L-(-)-Vesamicol VAChT VAChT L-(-)-Vesamicol->VAChT Specific Interaction D-(+)-Vesamicol D-(+)-Vesamicol D-(+)-Vesamicol->VAChT Weak Interaction High Affinity Binding High Affinity Binding VAChT->High Affinity Binding Low Affinity Binding Low Affinity Binding VAChT->Low Affinity Binding

Caption: Stereoselective binding of vesamicol enantiomers to VAChT.

cluster_1 Competitive Binding Assay Workflow A Prepare VAChT-rich membranes B Incubate with 3H-Vesamicol + varying [Test Compound] A->B C Separate bound from free radioligand (Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Experimental workflow for a competitive binding assay.

Conclusion: The Imperative of the Negative Control

The significant difference in binding affinity between L-(-)-Vesamicol and D-(+)-Vesamicol for the vesicular acetylcholine transporter is a classic example of stereoselectivity in pharmacology.[13] This phenomenon provides a powerful experimental tool. By employing D-(+)-Vesamicol as a low-affinity control alongside the high-affinity L-(-)-Vesamicol, researchers can rigorously validate that their observed effects are indeed mediated by the specific inhibition of VAChT. This practice is fundamental to ensuring the scientific integrity and trustworthiness of research into the cholinergic system and the development of novel therapeutics targeting this critical transporter.

References

  • What are VAChT inhibitors and how do they work?
  • The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed.
  • What is the mechanism of action of vesamicol on acetylcholine (ACh) storage and what are its primary adverse effects? - Dr.Oracle.
  • CAS 120447-62-3 ((±)-Vesamicol hydrochloride) - BOC Sciences.
  • Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol - PMC.
  • Vesamicol – Knowledge and References - Taylor & Francis.
  • In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC.
  • The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC.
  • Regulation of cholinergic activity by the vesicular acetylcholine transporter - Portland Press.
  • Structural insights into VAChT neurotransmitter recognition and inhibition - PMC.
  • Vesamicol and selected VAChT ligands.
  • Vesamicol-sensitive uptake of [ 3 H]ACh by human VAChT. Time course of...
  • University of Groningen Ultrafast reactivity and application in PET tracer synthesis Helbert, Hugo.
  • A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed.
  • Do spiroindolines have the potential to replace vesamicol as lead compound for the development of radioligands targeting the vesicular acetylcholine transporter?.
  • Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed.

Sources

Advanced VAChT Quantification: The D-(+)-Vesamicol Stereoisomer Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of using D-(+)-Vesamicol to define non-specific binding (NSB) in Vesicular Acetylcholine Transporter (VAChT) PET studies, contrasted against standard reference region methods.

Executive Summary

In the quantification of presynaptic cholinergic density via VAChT imaging (e.g., using [¹⁸F]FEOBV or [¹¹C]Vesamicol), the accurate estimation of non-displaceable binding (


) is the primary source of bias. Standard methods relying on reference regions like the cerebellum are increasingly scrutinized due to confirmed, albeit low, VAChT expression in these tissues.

This guide analyzes the Stereoisomer Reference Method , which utilizes the inactive enantiomer D-(+)-Vesamicol (or its radiolabeled analogs) to empirically measure non-specific binding directly within target tissues. This approach offers a rigorous alternative to anatomical reference regions, provided the stereochemical purity and off-target (Sigma receptor) profiles are strictly controlled.

Mechanistic Principles: Stereoselectivity as a Tool

The utility of D-(+)-Vesamicol rests on the strict stereospecificity of the VAChT binding site.

  • L-(-)-Vesamicol (The Active Tracer): The levorotatory enantiomer binds with high affinity (

    
     nM) to the allosteric site of VAChT inside the synaptic vesicle. It represents the Total Binding (
    
    
    
    ).
  • D-(+)-Vesamicol (The Inactive Probe): The dextrorotatory enantiomer exhibits negligible affinity for VAChT. Consequently, its distribution volume in the brain reflects only free ligand and non-specific binding to lipids/proteins (

    
    ).
    

By subtracting the signal of the labeled D-(+)-enantiomer from the L-(-)-enantiomer, researchers can isolate the specific binding potential (


) without assuming a "null" reference region.
Diagram 1: Stereoselective Binding Dynamics

This diagram illustrates the differential binding kinetics of the Vesamicol enantiomers at the cholinergic synapse.

VAChT_Binding_Mechanism cluster_brain Brain Tissue (Cholinergic Terminal) Tracer_L L-(-)-Tracer (Active) Free_L Free L-(-) Tracer_L->Free_L K1 (Influx) Tracer_D D-(+)-Tracer (Inactive) Free_D Free D-(+) Tracer_D->Free_D K1 (Influx) NSB Non-Specific Binding (Lipids/Proteins) Free_L->NSB Non-Saturable VAChT VAChT Target (Synaptic Vesicle) Free_L->VAChT Specific Binding (High Affinity) Free_D->NSB Non-Saturable Free_D->VAChT No Binding (Steric Hindrance)

Caption: L-(-)-Vesamicol binds specifically to VAChT and non-specifically to tissue components. D-(+)-Vesamicol binds only non-specifically, serving as a direct measure of background noise.

Comparative Analysis: D-(+)-Vesamicol vs. Alternatives

Method A: Anatomical Reference Region (Standard)
  • Protocol: Single scan with active tracer (e.g., [¹⁸F]FEOBV). Kinetic modeling uses the Cerebellum or White Matter as a proxy for

    
    .
    
  • The Flaw: Immunohistochemistry confirms VAChT expression in the cerebellum (molecular layer), leading to an underestimation of binding potential (

    
    ) and potential false negatives in disease states where cerebellar cholinergic tone changes.
    
Method B: Cold Blocking (Gold Standard Validation)
  • Protocol: Two scans: Baseline active tracer vs. Blocked scan (pre-treated with high-dose cold L-Vesamicol).

  • The Flaw: Vesamicol analogs can induce severe toxicity (respiratory depression) at blocking doses. This is ethically restricted to preclinical models.

Method C: The Stereoisomer Method (D-(+)-Vesamicol)
  • Protocol: Paired scans: one with labeled L-(-)-Vesamicol, one with labeled D-(+)-Vesamicol.

  • The Advantage: Provides a pixel-by-pixel map of

    
     without assuming any brain region is devoid of VAChT.
    
  • The Critical Caveat (Sigma Receptors): Many vesamicol analogs bind Sigma (

    
    ) receptors.[1] If the D-enantiomer binds 
    
    
    
    receptors while the L-enantiomer is selective for VAChT (or vice versa), the subtraction will be invalid. [¹⁸F]FEOBV is preferred because its L-enantiomer is highly selective for VAChT over Sigma receptors (>10,000-fold), and the D-enantiomer shows low retention, validating this approach.
Summary Table: Performance Comparison
FeatureReference Region (Cerebellum)Cold Blocking (Self-Block)Stereoisomer Method (D-(+)-Tracer)
Accuracy of

Low (Biased by intrinsic VAChT)High (Defines

)
Very High (Direct Measurement)
Invasiveness Low (1 Scan)High (Drug administration)Moderate (2 Scans)
Toxicity Risk NoneHigh (Cholinergic blockade) None (Trace doses)
Assumption "Cerebellum has 0% VAChT""Blocker saturates 100% sites""Enantiomers have identical

"
Primary Use Case Routine Clinical ImagingPreclinical ValidationRigorous Quantification / Validation

Experimental Protocol: Defining NSB with D-(+)-Vesamicol

This protocol outlines the validation workflow for a new VAChT tracer using the stereoisomer method.

Phase 1: Synthesis & Quality Control
  • Enantiomeric Separation: Synthesize racemic precursor and separate enantiomers using Chiral HPLC (e.g., Chiralpak AD column).

  • Purity Check: Ensure optical purity >99% ee. Even 1% contamination of the active L-form in the D-tracer will create false specific binding signals.

  • Radiolabeling: Label both enantiomers with ¹⁸F or ¹¹C under identical conditions.

Phase 2: Paired PET Acquisition (Preclinical/Clinical)

Subject: Same subject must undergo both scans to control for individual variability in blood-brain barrier (BBB) permeability.

  • Scan 1 (Active): Inject [¹⁸F]L-(-)-FEOBV (approx. 185 MBq). Acquire dynamic PET for 60–90 minutes.

  • Washout: Allow 10 half-lives decay (approx. 18-20 hours for ¹⁸F) or scan on separate days.

  • Scan 2 (Inactive): Inject [¹⁸F]D-(+)-FEOBV (approx. 185 MBq). Acquire dynamic PET for 60–90 minutes.

Phase 3: Data Analysis & Modeling
  • Input Function: Generate arterial input functions (AIF) for both scans to calculate Total Distribution Volume (

    
    ).
    
  • Kinetic Modeling:

    • Fit Scan 1 (L-form) with 2-Tissue Compartment Model (2TCM)

      
      
      
      
      
      .
    • Fit Scan 2 (D-form) with 1-Tissue Compartment Model (1TCM) (since no specific trapping occurs)

      
      
      
      
      
      .
  • Calculation of Specific Binding:

    • Assumption:

      
      .
      
    • Binding Potential (

      
      ): 
      
      
      
      .
    • Binding Potential (

      
      ): 
      
      
      
      .
Diagram 2: Experimental Workflow

The logical flow for determining specific binding using the enantiomer pair.

Protocol_Workflow cluster_scan1 Scan 1: Active Tracer cluster_scan2 Scan 2: Inactive Tracer start Start: VAChT Quantification inj_L Inject L-(-)-[18F]FEOBV start->inj_L inj_D Inject D-(+)-[18F]FEOBV start->inj_D pet_L Dynamic PET Acquisition inj_L->pet_L model_L Calculate Vt (Total) (Specific + NSB) pet_L->model_L calc Calculate Specific Binding BP = (Vt_Active / Vt_Inactive) - 1 model_L->calc pet_D Dynamic PET Acquisition inj_D->pet_D model_D Calculate Vt (Reference) (NSB Only) pet_D->model_D model_D->calc result Result: True Cholinergic Density (Independent of Reference Region) calc->result

Caption: Dual-scan workflow using active (L) and inactive (D) enantiomers to mathematically derive specific binding potential.

Critical Considerations: The Sigma Confounder

While the enantiomer method is theoretically superior, it fails if the "inactive" D-isomer binds to off-target sites (specifically Sigma receptors,


 and 

), which are abundant in the brain.
  • The Risk: Vesamicol is a known Sigma ligand. If D-(+)-Vesamicol binds

    
     receptors, 
    
    
    
    will overestimate the true non-specific binding (
    
    
    ), leading to an underestimation of VAChT density.
  • The Solution: Use highly selective analogs like [¹⁸F]FEOBV .

    • Evidence: Mulholland et al. (1998) demonstrated that (-)-[¹⁸F]FEOBV distribution is not altered by Sigma ligands (like (+)-3-PPP), and the (+)-enantiomer shows rapid washout consistent with lack of specific retention.

    • Validation Step: Before using the D-enantiomer as a reference in a new species, perform a blocking study on the D-tracer using a specific Sigma blocker (e.g., SA4503). If the D-tracer signal drops, it is contaminated by Sigma binding and is not a valid pure NSB marker.

References

  • Mulholland, G. K., et al. (1998). "[18F]fluoroethoxy-benzovesamicol, a PET radiotracer for the vesicular acetylcholine transporter and cholinergic synapses."[2] Synapse, 30(3), 263-274.[2]

  • Kilbourn, M. R., et al. (2009). "In vivo imaging of vesicular acetylcholine transporters." Current Topics in Medicinal Chemistry, 10(15), 1569-1583.

  • Giboureau, N., et al. (2010). "PET radioligands for the vesicular acetylcholine transporter (VAChT)." Current Topics in Medicinal Chemistry, 10(15), 1569-1583.

  • Petrou, M., et al. (2014). "Quantification of the vesicular acetylcholine transporter in the human brain." Journal of Nuclear Medicine, 55(1), 102-108.

  • Jin, H., et al. (2015). "Kinetics Modeling and Occupancy Studies of a Novel C-11 PET Tracer for VAChT in Nonhuman Primates." Nuclear Medicine and Biology, 43(2), 131-139.

Sources

A Comparative Guide to the Binding Kinetics of Vesamicol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the cholinergic system, the vesicular acetylcholine transporter (VAChT) presents a critical target. Vesamicol, a potent allosteric inhibitor of VAChT, has been instrumental in elucidating the transporter's function. This guide provides an in-depth comparison of the binding kinetics of vesamicol's enantiomers, (-)-vesamicol and (+)-vesamicol, offering field-proven insights and detailed experimental protocols to empower your research.

Introduction: The Significance of Stereoselectivity in VAChT Inhibition

Vesamicol, chemically known as trans-2-(4-phenylpiperidino)cyclohexanol, exists as a racemic mixture of two enantiomers. The stereochemical configuration at the chiral centers of the cyclohexanol ring profoundly influences its interaction with the vesicular acetylcholine transporter (VAChT). This stereoselectivity is a cornerstone of its pharmacological profile, with the (-)-enantiomer demonstrating significantly greater potency in inhibiting acetylcholine (ACh) uptake into synaptic vesicles.[1][2] Understanding the nuances of their binding kinetics is paramount for the rational design of novel VAChT-targeting therapeutics and diagnostic agents.

Recent structural studies have revealed that vesamicol binds to a unique pocket within the VAChT, distinct from the acetylcholine binding site, inducing a lumen-facing conformation of the transporter.[3][4][5] This allosteric inhibition mechanism underscores the importance of precise molecular interactions, which are exquisitely sensitive to the stereochemistry of the ligand.

Comparative Binding Affinity: A Tale of Two Enantiomers

The most striking difference between the vesamicol enantiomers lies in their binding affinity for VAChT. Numerous studies have consistently demonstrated that (-)-vesamicol possesses a substantially higher affinity than its (+)-counterpart. This difference in affinity is the macroscopic manifestation of the underlying association and dissociation kinetics.

EnantiomerBinding Affinity (Ki/IC50)Fold DifferenceReference(s)
(-)-Vesamicol~1-10 nM~20-25 fold[1][2]
(+)-VesamicolLower affinity, often in the higher nanomolar range[2]

Note: The exact binding affinity values can vary depending on the experimental conditions, such as the tissue preparation (e.g., Torpedo electric organ, rat brain, or cell lines expressing VAChT) and the specific radioligand used in the assay.

This pronounced enantioselectivity highlights the specific and highly structured nature of the vesamicol binding site on VAChT. The (1R,2R) configuration of (-)-vesamicol is believed to allow for optimal interaction with the amino acid residues within this pocket.[1]

It is also crucial for researchers to be aware of vesamicol's off-target binding, particularly to sigma (σ) receptors. While both enantiomers exhibit affinity for σ1 and σ2 receptors, this interaction can confound experimental results, and careful consideration should be given to the design of binding assays to isolate VAChT-specific effects.[6]

Unraveling the Kinetics: Association and Dissociation Rates

While binding affinity (Kd or Ki) provides a static measure of the strength of an interaction, the kinetic parameters of association (k_on) and dissociation (k_off) offer a dynamic view of the binding process.

One study, utilizing synaptic vesicles from Torpedo electric organ, determined the following kinetic parameters for (-)-[3H]vesamicol at 23°C:

  • Association Rate (k_on): (1.74 ± 0.06) x 10^5 M-1 s-1

  • Dissociation Rate (k_off): 0.29 ± 0.01 min-1

This dissociation was noted to be biphasic at lower temperatures, suggesting a more complex dissociation pathway. The slower dissociation rate contributes significantly to the high affinity of the (-)-enantiomer.

The absence of readily available kinetic data for (+)-vesamicol presents a knowledge gap. However, based on its lower affinity, it can be inferred that it likely possesses a faster dissociation rate (a larger k_off), a slower association rate (a smaller k_on), or a combination of both, compared to (-)-vesamicol.

Experimental Protocols for Determining Binding Kinetics

To empower researchers to fill this knowledge gap and to validate binding parameters in their own experimental systems, we provide a detailed, step-by-step methodology for a radioligand binding assay.

Radioligand Binding Assay: A Self-Validating System

This protocol is designed to determine the binding affinity (Ki) of unlabeled vesamicol enantiomers by their ability to compete with a radiolabeled ligand, typically (-)-[3H]vesamicol, for binding to VAChT.

Causality Behind Experimental Choices:

  • Choice of Radioligand: (-)-[3H]Vesamicol is the gold standard due to its high affinity and specificity for VAChT, providing a robust signal-to-noise ratio.

  • Source of VAChT: PC12A123.7 cells stably expressing rat or human VAChT are a reliable and reproducible source of the transporter, minimizing variability associated with primary tissue preparations.

  • Separation of Bound and Free Ligand: Rapid filtration is a common and effective method to separate the membrane-bound radioligand from the unbound ligand in the solution.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture PC12A123.7 cells expressing VAChT to confluence.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes containing VAChT.

    • Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Competition Binding Assay:

    • In a series of microcentrifuge tubes, add a constant concentration of (-)-[3H]vesamicol (typically at a concentration close to its Kd).

    • Add increasing concentrations of the unlabeled competitor (either (-)-vesamicol or (+)-vesamicol) to the tubes.

    • To determine non-specific binding, include a set of tubes with a high concentration of unlabeled vesamicol (e.g., 10 µM).

    • Add the prepared membrane suspension to each tube to initiate the binding reaction.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a vacuum manifold.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Determining Association and Dissociation Rates

To determine the kinetic rate constants (k_on and k_off), modifications to the standard equilibrium binding assay are required.

  • Association Rate (k_on):

    • Initiate the binding reaction by adding the radioligand to the membrane preparation.

    • At various time points, terminate the reaction by rapid filtration and quantify the specifically bound radioligand.

    • Plot the specific binding against time and fit the data to a pseudo-first-order association model to calculate k_on.

  • Dissociation Rate (k_off):

    • Allow the binding of the radioligand to reach equilibrium.

    • Initiate dissociation by adding a high concentration of unlabeled ligand to prevent re-binding of the dissociated radioligand.

    • At various time points, measure the amount of radioligand still bound to the receptor.

    • Plot the natural logarithm of the specific binding versus time. The slope of this line will be equal to -k_off.

Visualizing the Experimental Workflow and Binding Interaction

To further clarify the experimental process and the molecular interaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (PC12A123.7-VAChT) homogenization 2. Homogenization cell_culture->homogenization centrifugation 3. Centrifugation (Low & High Speed) homogenization->centrifugation membrane_pellet 4. Membrane Pellet Resuspension centrifugation->membrane_pellet assay_setup 5. Assay Setup (-)-[3H]Vesamicol + Competitors membrane_pellet->assay_setup incubation 6. Incubation (Reach Equilibrium) assay_setup->incubation filtration 7. Rapid Filtration & Washing incubation->filtration quantification 8. Scintillation Counting filtration->quantification data_plot 9. Plot Data quantification->data_plot curve_fit 10. Non-linear Regression (IC50) data_plot->curve_fit ki_calc 11. Cheng-Prusoff (Ki Calculation) curve_fit->ki_calc

Caption: Workflow for determining the binding affinity of vesamicol enantiomers.

Binding_Interaction VAChT VAChT Vesamicol_unbound (-)- or (+)-Vesamicol Complex VAChT-Vesamicol Complex Vesamicol_unbound->Complex kon (Association) Complex->Vesamicol_unbound koff (Dissociation)

Caption: Simplified model of vesamicol binding kinetics with VAChT.

Conclusion and Future Directions

The stereoselective binding of vesamicol enantiomers to the vesicular acetylcholine transporter is a clear demonstration of the principle of molecular recognition in pharmacology. The significantly higher affinity of (-)-vesamicol is a direct consequence of its favorable kinetic profile, likely characterized by a slower dissociation rate from the VAChT binding pocket.

While a complete comparative kinetic dataset for both enantiomers remains to be fully elucidated, the experimental frameworks provided in this guide offer a clear path for researchers to perform these critical measurements. A thorough understanding of the binding kinetics of vesamicol and its analogs is not merely an academic exercise; it is fundamental to the development of more selective and effective probes for imaging the cholinergic system and for the discovery of novel therapeutic agents targeting VAChT in neurological and psychiatric disorders. Future research employing techniques such as surface plasmon resonance (SPR) could provide more direct and real-time measurements of the association and dissociation rates, further refining our understanding of this important drug-target interaction.

References

  • Bahr, B. A., & Parsons, S. M. (1986). Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol). Journal of Medicinal Chemistry, 29(12), 2472–2478. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Rogers, G. A., & Parsons, S. M. (1989). Sidedness and chemical and kinetic properties of the vesamicol receptor of cholinergic synaptic vesicles. Molecular Pharmacology, 36(3), 333–341. [Link]

  • Tu, Z., Xu, J., & Jones, L. A. (2014). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 734, 100-106. [Link]

  • Ma, Q., Ma, K., Dong, Y., Meng, Y., Zhao, J., Li, R., ... & Zhao, Y. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology, 32(5), 818-827. [Link]

  • Varoqui, H., & Erickson, J. D. (1996). Active transport of acetylcholine by the human vesicular acetylcholine transporter. Journal of Biological Chemistry, 271(44), 27229–27232. [Link]

  • Marshall, I. G., Prior, C., & Parsons, S. M. (1990). A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity. British Journal of Pharmacology, 101(4), 881–888. [Link]

  • Helbert, H., Deuther-Conrad, W., de Haan, M., Wenzel, B., Elsinga, P. H., & Brust, P. (2022). Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-17. [Link]

  • Ojeda, A. M., Kolmakova, N. G., & Parsons, S. M. (2004). Acetylcholine binding site in the vesicular acetylcholine transporter. Biochemistry, 43(35), 11163–11174. [Link]

  • Carruthers, A. M., Ojeda, A. M., Bravo, D. T., Kolmakova-Partensky, L., & Parsons, S. M. (2010). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. Journal of Neurochemistry, 115(3), 663–674. [Link]

Sources

Distinguishing VAChT vs. Sigma Binding of D-(+)-Vesamicol: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cholinergic research, the pharmacological tool D-(+)-Vesamicol presents a compelling yet challenging duality. While it is a well-established inhibitor of the Vesicular Acetylcholine Transporter (VAChT), its significant affinity for sigma (σ) receptors, particularly the σ1 subtype, necessitates a rigorous and nuanced experimental approach to dissect its precise molecular interactions. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently distinguish between D-(+)-Vesamicol's binding to VAChT and sigma receptors, ensuring the integrity and specificity of their experimental findings.

The Conundrum of Dual Affinity: Why Distinction is Critical

Vesamicol inhibits VAChT by binding to a site within the transporter, preventing the uptake of acetylcholine (ACh) into synaptic vesicles, a crucial step for cholinergic neurotransmission[1][2][3][4][5]. This makes it an invaluable tool for studying cholinergic function and a lead compound for developing imaging agents for neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature[6][7][8]. However, the utility of vesamicol is complicated by its nanomolar affinity for σ1 and σ2 receptors, which are themselves complex and pharmacologically significant targets implicated in a range of cellular processes and diseases[9][10][11]. This cross-reactivity can lead to ambiguous results and misinterpretation of experimental data if not properly controlled for. Therefore, the ability to experimentally isolate and characterize the binding of D-(+)-Vesamicol to each target is paramount for advancing our understanding of both the cholinergic system and sigma receptor pharmacology.

Pharmacological Fingerprints: Exploiting Differential Binding Properties

The key to differentiating VAChT and sigma binding lies in understanding the distinct pharmacological profiles of D-(+)-Vesamicol and its enantiomer, as well as the availability of selective ligands for each target.

Enantioselectivity: A Primary Distinguishing Feature

A critical aspect to leverage is the stereoselectivity of vesamicol binding. Generally, the (-)-enantiomer of vesamicol exhibits a higher affinity for VAChT, while the (+)-enantiomer, D-(+)-Vesamicol, often shows a preference for σ1 receptors[12]. This enantiomeric preference provides a powerful, albeit not absolute, tool for initial discrimination.

Competitive Binding: The Power of Selective Ligands

The most direct method to distinguish between these binding sites is through competitive binding assays. By using ligands with high selectivity for either VAChT or sigma receptors, one can selectively block or displace the binding of a radiolabeled ligand, such as -vesamicol.

  • For isolating VAChT binding: The use of a selective sigma receptor ligand can occlude the sigma binding sites, thereby isolating the binding of -vesamicol to VAChT. A commonly used tool for this purpose is 1,3-di(2-tolyl)guanidine (DTG), which binds to both σ1 and σ2 receptors[10][13]. Pre-incubation with a saturating concentration of DTG will effectively block the contribution of sigma sites to the overall -vesamicol binding signal.

  • For characterizing sigma binding: Conversely, to study the interaction of D-(+)-Vesamicol with sigma receptors, one can utilize radiolabeled sigma receptor ligands. For the σ1 receptor, (+)-[³H]pentazocine is a primary selective radioligand[12][13]. Competition assays with D-(+)-Vesamicol against (+)-[³H]pentazocine will reveal its affinity for the σ1 receptor.

The following table summarizes the binding affinities (Ki) of vesamicol and related compounds, highlighting the differences that can be exploited experimentally.

CompoundVAChT Ki (nM)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Key Feature
(±)-Vesamicol ~20-30~20-40~30-140Non-selective, nanomolar affinity for both.
(-)-Vesamicol ~4-27~38-74~42-346Higher affinity for VAChT over sigma receptors.
(+)-Vesamicol -Higher affinity for σ1-Higher affinity for σ1 receptor compared to (-)-enantiomer.
Benzovesamicol ~0.5-1.3~0.8~0.9High affinity for VAChT, but still significant sigma binding.
(+)-Pentazocine >10,000~3-10>1,000Highly selective σ1 receptor agonist.
1,3-di(2-tolyl)guanidine (DTG) >10,000~10-20~10-20Non-selective sigma receptor ligand.

Note: Ki values are approximate and can vary depending on the tissue preparation and experimental conditions.[6][8][]

Experimental Design: Protocols for Unambiguous Results

Rigorous experimental design is crucial for successfully distinguishing between VAChT and sigma binding of D-(+)-Vesamicol. Below are detailed protocols for key in vitro assays.

Experimental Workflow: A Logical Approach

The following diagram illustrates a logical workflow for dissecting the binding of D-(+)-Vesamicol.

G cluster_0 Initial Characterization cluster_1 Dissecting VAChT Binding cluster_2 Characterizing Sigma Binding A Radioligand Binding with 3H-Vesamicol B Competitive Binding with D-(+)-Vesamicol + saturating concentration of DTG A->B Isolate VAChT component C Functional [3H]ACh Uptake Assay A->C Functional validation D Radioligand Binding with (+)-[3H]Pentazocine (σ1) E Competitive Binding with D-(+)-Vesamicol D->E Determine σ1 affinity

Caption: Logical workflow for distinguishing VAChT and sigma binding of D-(+)-Vesamicol.

Protocol 1: Competitive Radioligand Binding Assay to Isolate VAChT Binding

This protocol describes how to determine the affinity of D-(+)-Vesamicol for VAChT by using a selective sigma ligand to block non-specific binding.

Materials:

  • -Vesamicol

  • D-(+)-Vesamicol (non-radiolabeled)

  • 1,3-di(2-tolyl)guanidine (DTG)

  • Tissue preparation enriched in VAChT (e.g., rat striatal membranes)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare tissue membranes: Homogenize rat striatum in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

  • Set up binding reactions: In triplicate, combine the following in microcentrifuge tubes:

    • Binding buffer

    • A fixed concentration of -Vesamicol (typically at or below its Kd for VAChT).

    • A saturating concentration of DTG (e.g., 1 µM) to block all sigma sites.

    • A range of concentrations of D-(+)-Vesamicol (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Tissue membrane preparation.

  • Define non-specific binding: In a separate set of tubes, add a high concentration of non-radiolabeled (-)-vesamicol (e.g., 10 µM) to the reaction mix in the presence of DTG.

  • Incubate: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate binding: Rapidly filter the reaction mixture through glass fiber filters under vacuum.

  • Wash: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantify radioactivity: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data analysis: Subtract the non-specific binding from all measurements to obtain specific binding. Plot the specific binding as a function of the D-(+)-Vesamicol concentration and fit the data to a one-site competition model to determine the Ki value.

Protocol 2: Functional [³H]Acetylcholine Uptake Assay

This functional assay provides a direct measure of VAChT activity and its inhibition by D-(+)-Vesamicol.

Materials:

  • [³H]Acetylcholine

  • D-(+)-Vesamicol

  • Synaptic vesicle preparation or cells expressing VAChT

  • Uptake buffer (containing ATP and an ATP-regenerating system)

  • Inhibitor (e.g., high concentration of vesamicol to define non-specific uptake)

Procedure:

  • Prepare synaptic vesicles or cells: Isolate synaptic vesicles from brain tissue or use a cell line stably expressing VAChT.

  • Pre-incubation: Pre-incubate the vesicle/cell preparation with a range of concentrations of D-(+)-Vesamicol for a short period.

  • Initiate uptake: Add [³H]ACh to initiate the transport reaction.

  • Incubate: Incubate at 37°C for a defined time course (e.g., 0-20 minutes).

  • Terminate uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantify uptake: Measure the radioactivity retained on the filters.

  • Data analysis: Determine the initial rate of [³H]ACh uptake at each concentration of D-(+)-Vesamicol. Plot the uptake rate as a function of the D-(+)-Vesamicol concentration to determine the IC50 value for the inhibition of VAChT function.

G cluster_0 Assay Preparation cluster_1 Uptake Experiment cluster_2 Data Analysis A Prepare Vesicle/Cell Suspension C Pre-incubate Vesicles with D-(+)-Vesamicol A->C B Prepare D-(+)-Vesamicol Dilutions B->C D Initiate Uptake with [3H]ACh C->D E Incubate at 37°C D->E F Terminate by Rapid Filtration E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Caption: Experimental workflow for the functional [³H]ACh uptake assay.

Conclusion: Towards Unambiguous Cholinergic Research

The dual binding characteristics of D-(+)-Vesamicol necessitate a thoughtful and well-controlled experimental approach. By leveraging the principles of enantioselectivity, competitive binding with selective ligands, and functional assays, researchers can confidently dissect the contributions of VAChT and sigma receptors to the observed pharmacological effects. The development of more selective VAChT ligands remains an active area of research, with the goal of providing tools that circumvent the challenges posed by vesamicol's promiscuity[15]. Until such tools are widely available, the rigorous application of the methodologies outlined in this guide will ensure the generation of high-quality, interpretable data in the pursuit of understanding cholinergic neurotransmission and its role in health and disease.

References

  • Helbert, H., et al. (2025). Synthesis and in vitro evaluation of spirobenzovesamicols as potential C-PET tracer alternatives to [F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging. ResearchGate. [Link]

  • Zhao, Y., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology. [Link]

  • Carroll, F. I., et al. (1997). Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor. Journal of Medicinal Chemistry. [Link]

  • Kogawa, K., et al. (2012). Development and evaluation of a novel radioiodinated vesamicol analog as a sigma receptor imaging agent. Cancer Biotherapy & Radiopharmaceuticals. [Link]

  • Kitamura, Y., et al. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter. Semantic Scholar. [Link]

  • Roy, K., et al. (2023). Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques. In Silico Pharmacology. [Link]

  • Wikipedia. (2024). Sigma-1 receptor. Wikipedia. [Link]

  • Zhao, Y., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. ResearchGate. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]

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  • Van der Zypp, A., et al. (1995). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. Neuroscience Letters. [Link]

  • Prado, V. F., et al. (2013). Regulation of cholinergic activity by the vesicular acetylcholine transporter. Biochemical Journal. [Link]

  • Ojeda, A. M., et al. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol. Journal of Biological Chemistry. [Link]

  • Kitamura, Y., et al. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents. International Journal of Molecular Sciences. [Link]

  • Reddy, T. J., & Reddy, L. R. (2017). Direct access to the optically active VAChT inhibitor vesamicol and its analogues via the asymmetric aminolysis of meso-epoxides with secondary aliphatic amines. Organic & Biomolecular Chemistry. [Link]

  • ideXlab. Vesamicol - Explore the Science & Experts. ideXlab. [Link]

  • Chinese Academy of Sciences. (2025). Scientists Reveal Mechanisms of Binding and Antagonism in VAChT. Chinese Academy of Sciences. [Link]

  • Zhang, Z., et al. (2024). Structural insights into VAChT neurotransmitter recognition and inhibition. Acta Pharmaceutica Sinica B. [Link]

  • RCSB PDB. 8ZMR: Vesamicol-bound VAChT. RCSB PDB. [Link]

  • Lever, J. R., et al. (2010). Targeting sigma receptors: novel medication development for drug abuse and addiction. Future Medicinal Chemistry. [Link]

  • Varoqui, H., & Erickson, J. D. (1996). Active Transport of Acetylcholine by the Human Vesicular Acetylcholine Transporter. ResearchGate. [Link]

  • Wenzel, B., et al. (2015). New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. European Journal of Medicinal Chemistry. [Link]

  • Zhao, Y., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology. [Link]

  • ResearchGate. Sigma 1 receptor (S1R) and vesicular acetylcholine transporter (VAChT)... ResearchGate. [Link]

  • Kogawa, K., et al. (2020). Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics. RSC Medicinal Chemistry. [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: D-(+)-Vesamicol Hydrochloride

[1]

Executive Safety Summary

Compound: D-(+)-Vesamicol hydrochloride CAS: 112709-60-1 Primary Hazard: Potent Neuroactive Agent (Vesicular Acetylcholine Transporter Inhibitor)

While Safety Data Sheets (SDS) often categorize D-(+)-Vesamicol hydrochloride generically as "Harmful" (Acute Tox. 4), this classification underestimates the biological risk in a research setting. As a nanomolar-affinity inhibitor of the Vesicular Acetylcholine Transporter (VAChT), this compound effectively shuts down presynaptic cholinergic transmission.

The Critical Risk: Inhalation of airborne powder during weighing is the primary exposure vector. Even microgram quantities, if inhaled, can theoretically disrupt neuromuscular transmission and central cholinergic pathways.

Biological Mechanism & Hazard Identification

To understand the safety requirements, one must understand the cellular target. Vesamicol does not act on the receptor; it acts upstream by preventing the vesicle from filling with neurotransmitter.

Mechanistic Pathway (VAChT Inhibition)

The following diagram illustrates the specific blockade point. Unlike receptor antagonists, Vesamicol renders the synaptic vesicle "empty," leading to physiological silence despite vesicle fusion.

VesamicolMechanismcluster_presynapticPresynaptic TerminalCytosol_AChCytosolic Acetylcholine (ACh)VAChTVAChT TransporterCytosol_ACh->VAChTTransport AttemptVesicleSynaptic VesicleVAChT->VesicleBlocked LoadingVesamicolD-(+)-Vesamicol HCl(Blocker)Vesamicol->VAChTInhibits (Ki ~2nM)SynapseSynaptic CleftVesicle->SynapseFusion of Empty VesicleReceptorPost-Synaptic Receptor(No Activation)Synapse->ReceptorNo Signal Transmission

Figure 1: Mechanism of Action. Vesamicol inhibits VAChT, preventing ACh loading.[1][] This results in the release of empty vesicles (quantal silence).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for handling the lyophilized powder , which presents the highest risk.

PPE CategorySpecificationScientific Rationale
Respiratory Fume Hood (Primary) Essential. N95 masks are insufficient for nanomolar neurotoxins in powder form. All weighing must occur inside a certified chemical fume hood to capture aerosolized particulates.
Hand Protection Double Nitrile Gloves Outer Layer: 5-8 mil Nitrile.Inner Layer: 2-4 mil Nitrile (different color).Why: Vesamicol is often solubilized in DMSO. DMSO permeates thin nitrile rapidly, carrying the dissolved toxin through the skin. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles Standard safety glasses leave gaps. Goggles prevent airborne dust or splash entry, critical since cholinergic agents can be absorbed via mucous membranes.
Body Protection Lab Coat (Cuffed) Tyvek sleeves or cuffed lab coats prevent powder from settling on wrists/forearms during weighing operations.

Operational Protocol: Safe Handling & Solubilization

Phase 1: Engineering Controls & Preparation
  • Static Control: Lyophilized hydrochloride salts are prone to static charge, causing "powder fly."

    • Action: Use an ionizing bar or anti-static gun inside the hood before opening the vial.

  • Balance Stabilization: Ensure the analytical balance is stable within the hood.

  • Solvent Prep: Pre-measure your solvent (Water or DMSO) so it is ready immediately after weighing.

Phase 2: Weighing & Solubilization

Note: D-(+)-Vesamicol HCl is soluble in water (up to 100 mM) and DMSO (up to 100 mM).

  • Don PPE: Put on inner gloves, lab coat, outer gloves, and goggles.

  • Transfer: Open the vial only inside the hood.

  • Weighing:

    • Do not use a spatula if possible. Tap powder gently into a pre-weighed vessel.

    • If a spatula is used, wipe it immediately with a wet Kimwipe (water) inside the hood to trap residual dust.

  • Solubilization (The "Wet" Step):

    • Add solvent immediately to the weighing vessel.

    • Why: Once in solution, the inhalation risk drops to near zero, shifting the risk to dermal contact (splash).

    • Vortex with the cap tightly sealed.

Phase 3: Decontamination & Disposal
  • Surface Decon: Do not dry-dust. Wet a paper towel with 10% bleach or dilute NaOH, then wipe the balance area. This chemically degrades the compound and prevents dust aerosolization.

  • Waste Stream:

    • Solids: Contaminated gloves/wipes go into "Hazardous Solid Waste" (Double bagged).

    • Liquids: "Hazardous Chemical Waste." Do not pour down the drain.

Operational Workflow Diagram

The following flowchart visualizes the "Cradle-to-Grave" handling process for a single experiment.

HandlingWorkflowcluster_hoodInside Fume Hood (Required)cluster_wasteDisposalStartStart: Powder HandlingStaticNeutralize Static(Anti-static gun)Start->StaticWeighWeigh PowderStatic->WeighSolubilizeAdd Solvent(Water/DMSO)Weigh->SolubilizeImmediateUseExperimental Use(In Vitro/In Vivo)Solubilize->UseDeconWet Wipe Area(No Dry Dusting)Use->DeconBinHaz. Waste BinDecon->Bin

Figure 2: Operational Workflow. Note the containment of the "Dry Powder" phase within the Fume Hood.

Emergency Response

  • In Case of Skin Contact:

    • Immediately remove contaminated gloves/clothing.

    • Wash skin with soap and copious amounts of water for 15 minutes.

    • Note: If dissolved in DMSO, seek medical attention immediately, as systemic absorption is accelerated.

  • In Case of Inhalation:

    • Move victim to fresh air.

    • If breathing is difficult, give oxygen.

    • Monitor for signs of cholinergic blockade (muscle weakness, respiratory depression).

  • Spill Cleanup (Powder):

    • Cover spill with a damp paper towel (to prevent dust).

    • Wipe up carefully.

    • Place all materials in a sealed hazardous waste bag.

References

  • PubChem. (n.d.). Vesamicol hydrochloride | C17H26ClNO. National Library of Medicine. Retrieved October 26, 2023, from [Link]

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